3-Hydroxy-N,N-dimethyl-2-naphthamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRZFNPPHNGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344631 | |
| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24476-07-1 | |
| Record name | 3-Hydroxy-N,N-dimethyl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular formula of 3-Hydroxy-N,N-dimethyl-2-naphthamide
Structural Dynamics, Synthetic Pathways, and Photophysical Characterization
Executive Summary
This technical guide provides a comprehensive analysis of 3-Hydroxy-N,N-dimethyl-2-naphthamide (CAS: 24476-07-1).[1] While often overshadowed by its parent compound (3-Hydroxy-2-naphthoic acid, or BON Acid) and its anilide derivatives (Naphtol AS series), this specific tertiary amide represents a critical model system in physical organic chemistry.[1]
By substituting the amide nitrogen with two methyl groups, the molecule eliminates the capacity for intermolecular hydrogen bond donation. This isolation forces the phenolic hydroxyl group into a robust Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl, making the compound an exemplary candidate for studying Excited-State Intramolecular Proton Transfer (ESIPT) phenomena. This guide details its chemical identity, validated synthesis protocols, and spectroscopic behaviors relevant to researchers in fluorescence sensing and organic materials development.
Part 1: Chemical Identity & Structural Analysis
Core Identification Data
The following table consolidates the fundamental chemical identifiers for precision in procurement and database management.
| Parameter | Technical Specification |
| IUPAC Name | 3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide |
| Common Name | This compound |
| CAS Registry Number | 24476-07-1 |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O |
| InChI Key | ATDRZFNPPHNGJX-UHFFFAOYSA-N |
| Physical State | Pale yellow solid (crystalline) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Structural Configuration & The "Proton Wire"
The defining feature of this molecule is the Resonance-Assisted Hydrogen Bond (RAHB) .
-
Steric Locking: The bulky N,N-dimethyl group creates steric repulsion with the peri-hydrogen (H1) of the naphthalene ring. This forces the amide bond to rotate, yet the strong hydrogen bond between the 3-OH and the Carbonyl-O locks the molecular conformation.[1]
-
Electronic Effect: Unlike primary or secondary amides, the tertiary amide cannot donate a proton. This simplifies the solvent-solute interaction profile, making the intramolecular OH···O=C interaction the dominant energetic factor.
Part 2: Synthetic Methodology
Retrosynthetic Strategy
The most robust synthesis routes derive from 3-Hydroxy-2-naphthoic acid (BON Acid) .[1] While direct coupling (via EDC/NHS) is possible, the Acid Chloride Route is preferred for scale and purity, provided strict moisture control is maintained to prevent hydrolysis.
Validated Protocol: The Acid Chloride Route
Objective: Synthesize this compound via 3-hydroxy-2-naphthoyl chloride.[1]
Reagents:
-
3-Hydroxy-2-naphthoic acid (BON Acid) [1.0 eq][1]
-
Thionyl Chloride (
) [1.5 eq] -
Dimethylamine (40% aq. or THF solution) [2.5 eq]
-
Solvent: Toluene (anhydrous) and Dichloromethane (DCM).
-
Catalyst: DMF (dimethylformamide) [drops].
Step-by-Step Workflow:
-
Activation (Acyl Chloride Formation):
-
Suspend BON Acid in anhydrous Toluene.
-
Add
dropwise with a catalytic amount of DMF. -
Critical Control Point: Heat to reflux (80-90°C) for 2-3 hours. Monitor gas evolution (
). The suspension should clear as the acid chloride forms. -
Evaporate excess
and Toluene under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify on silica at this stage.[1]
-
-
Amidation (Nucleophilic Acyl Substitution):
-
Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.
-
Add Dimethylamine solution slowly.[1] If using amine hydrochloride salt, add Triethylamine (TEA) as a base scavenger.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Work-up & Purification:
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformation logic.
Figure 1: Step-wise synthesis via acid chloride activation. Note the requirement for anhydrous conditions during activation.
Part 3: Spectroscopic Characterization[1]
Nuclear Magnetic Resonance (NMR) Profile
The NMR spectrum is distinct due to the restricted rotation of the amide bond and the strong hydrogen bond.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Insight |
| ¹H NMR | 10.50 - 11.50 | Singlet (Broad) | Phenolic -OH .[1] Highly deshielded due to strong intramolecular H-bond to C=O.[1] |
| ¹H NMR | 7.20 - 8.30 | Multiplets | Naphthalene Ring .[1] H1, H4, H5-H8. H1 often appears as a doublet at higher shift due to deshielding by the amide. |
| ¹H NMR | 2.90 - 3.10 | Singlets (x2) | N-Methyls .[1] Often appear as two distinct singlets (rotamers) or a broad peak, indicating restricted rotation around the C-N amide bond. |
| ¹³C NMR | ~170.0 | Singlet | C=O[1] (Amide) . |
| ¹³C NMR | ~155.0 | Singlet | C-OH (C3) .[1] Deshielded ipso-carbon.[1] |
Photophysics: The ESIPT Mechanism
This molecule is a "Stokes Shift" generator. Upon UV excitation, the proton on the hydroxyl group transfers to the carbonyl oxygen within the excited state lifetime, forming a keto-tautomer.
-
Enol Form (Ground State): Absorbs UV light (~320-360 nm).[1]
-
ESIPT: Ultrafast proton transfer (<100 fs) in the excited state (
). -
Emission: Highly red-shifted (~450-520 nm) compared to absorption.[1]
-
Relaxation: The ground state keto form is unstable and instantly reverts to the enol form.
Why this matters: The large separation between absorption and emission bands (Stokes shift) prevents self-absorption, making this structure ideal for fluorescent probes and luminescent solar concentrators .
Photophysical Pathway Diagram[1]
Figure 2: The four-level photocycle describing the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
Part 4: Applications & Handling[1]
Functional Applications
-
Fluorescent Sensors: The sensitivity of the ESIPT process to external hydrogen-bonding solvents makes this molecule a potent sensor for water content in organic solvents (solvatochromism).[1]
-
Polymer Additives: Used as a UV stabilizer or fluorescent whitener precursor due to its ability to absorb UV and emit visible light harmlessly.[1]
-
Ligand Chemistry: The O-O chelating site (phenol + carbonyl) can bind transition metals (Cu, Zn), creating luminescent metal complexes.
Safety & Stability
-
Storage: Store in a cool, dry place away from strong oxidizers.
-
Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases which can deprotonate the phenol, quenching the ESIPT fluorescence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 598422, this compound.[1] Retrieved from [Link]
-
PureSynth Research Chemicals. 3-Hydroxy-N-(2-Naphthyl)-2-Naphthamide Properties (Analogous Naphthamide Data). Retrieved from [Link]
-
OAE Publishing Inc. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide.[1] (Protocol reference for BON acid activation). Retrieved from [Link]
-
Royal Society of Chemistry. Excited-state intramolecular proton transfer derivatives as self-absorption free luminophores.[1][4] Materials Chemistry Frontiers.[1][4] Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical and Solubility Profile of 3-Hydroxy-N,N-dimethyl-2-naphthamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties and solubility profile of 3-Hydroxy-N,N-dimethyl-2-naphthamide (CAS: 24476-07-1). As a molecule of interest in chemical synthesis and potential pharmaceutical development, a thorough understanding of its fundamental characteristics is paramount for its effective application. This document consolidates known data, interprets structural influences on key parameters like lipophilicity (logP) and ionization (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The narrative is structured to deliver not just data, but a causal understanding of why specific experimental designs are chosen, ensuring a self-validating and robust characterization. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various chemical and biological systems.
Molecular Identity and Core Physicochemical Properties
This compound is a derivative of naphthalene, characterized by a hydroxyl group at the 3-position and an N,N-dimethylcarboxamide substituent at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
The molecule's structure comprises three key domains:
-
A large, hydrophobic naphthalene core: This bicyclic aromatic system is inherently nonpolar and significantly contributes to the molecule's overall lipophilicity and low intrinsic aqueous solubility.
-
An acidic phenolic hydroxyl (-OH) group: Attached to the naphthalene ring, this group can deprotonate to form a phenolate anion. Its ionization state is pH-dependent and is a critical determinant of the molecule's solubility in aqueous media at varying pH levels.
-
A polar, aprotic N,N-dimethylamide (-CON(CH₃)₂) group: This group is polar due to the carbonyl double bond. However, the absence of a proton on the nitrogen atom means it can act as a hydrogen bond acceptor but not a donor, a crucial distinction that limits its ability to form extensive hydrogen-bonding networks with water compared to primary or secondary amides.[1]
These structural features are summarized below, along with their known and predicted physicochemical properties.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Parameter | Value | Source / Comment |
| IUPAC Name | 3-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | PubChem[2] |
| CAS Number | 24476-07-1 | PubChem[2] |
| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 215.25 g/mol | PubChem[2] |
| Computed logP | 2.8 | PubChem[2] |
| Predicted pKa (Acidic) | ~9-11 | Estimated based on similar phenolic structures.[3][4] Experimental determination is required. |
| Physical State | Solid at 25°C | Inferred from melting points of similar naphthalide compounds.[5][6] |
Lipophilicity Profile: Partition Coefficient (logP)
Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the industry-standard measure of lipophilicity.[7] A computed logP of 2.8 for this compound suggests a moderate level of lipophilicity, a value often considered favorable for cell membrane permeability.[2][8]
However, computed values require experimental validation. The Shake-Flask method is recognized as the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[9][10]
Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)
The causality behind this protocol is to ensure a true thermodynamic equilibrium is reached between two immiscible phases (n-octanol and water), allowing for the direct measurement of the compound's concentration in each phase. Pre-saturation of the solvents is critical to prevent volume changes during the experiment.
Methodology:
-
Solvent Preparation:
-
Prepare water-saturated n-octanol by shaking n-octanol (reagent grade) with purified water (HPLC grade) in a separatory funnel for 24 hours. Allow phases to separate completely.
-
Prepare n-octanol-saturated water by the same process.
-
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the test compound in water-saturated n-octanol. The concentration should not exceed 0.1 M and should be well below the compound's solubility limit in either phase.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the stock solution with a precise volume of n-octanol-saturated water. A volume ratio (octanol:water) of 1:1 or 2:1 is common.
-
Gently agitate the vessel at a constant temperature (e.g., 25°C ± 1°C) for a sufficient time to reach equilibrium. A slow, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions. A minimum of 24 hours is recommended.
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases. This step is critical for accurate sampling.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
P = [Concentration]octanol / [Concentration]water
-
logP = log₁₀(P)
-
Caption: Workflow for logP determination using the Shake-Flask method.
Ionization Behavior: pKa Determination
The pKa, the pH at which a compound is 50% ionized, is a fundamental property that governs its solubility, absorption, and interaction with biological targets. For this compound, the phenolic hydroxyl group is the primary ionizable moiety. At pH values below its pKa, the neutral (protonated) form will dominate, while at pH values above the pKa, the ionized (deprotonated) phenolate form will prevail.
Determining this value is crucial, as the ionized form is typically much more water-soluble than the neutral form. Potentiometric titration is a robust and widely accepted method for pKa determination, as described in OECD Guideline 112.[11][12][13]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to generate a titration curve (pH vs. volume of titrant) from which the pKa can be accurately derived. The use of a co-solvent is necessary for compounds with low water solubility to ensure they remain dissolved throughout the titration.
Methodology:
-
System Preparation:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH) as the titrant.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., 20-50% methanol in water) may be required.[9]
-
The solution should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.
-
-
Titration:
-
Place the sample solution in a thermostatted vessel (e.g., 25°C ± 0.5°C).
-
Begin titrating by adding small, precise increments of the standardized base.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acidic protons have been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be calculated from the first derivative of the titration curve (d(pH)/d(Volume)), where the pKa corresponds to the peak.
-
Caption: Relationship between pH, pKa, and ionization state.
Comprehensive Solubility Profile
The solubility of a compound is not a single value but a profile that depends on the properties of the solvent system, particularly pH and temperature.[14] Based on its high lipophilicity (logP 2.8) and molecular structure, this compound is predicted to have low intrinsic aqueous solubility. Its solubility is expected to increase significantly at pH values above its pKa due to the formation of the more polar phenolate salt.
Experimental Protocol: pH-Dependent Aqueous Solubility (Equilibrium Method)
The saturation shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound in a given medium.[15][16] This protocol is designed to be self-validating by ensuring that equilibrium has been reached, a critical factor for obtaining accurate and reproducible data.[16][17]
Methodology:
-
Buffer Preparation:
-
Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). The buffer system should be chosen carefully to avoid salt formation with the test compound.[18]
-
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a known volume of each buffer in separate, sealed vials. A visible excess of solid must be present to ensure a saturated solution is formed.[17]
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Validation Step: To confirm equilibrium, take samples at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured concentrations are consistent.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Analysis:
-
Accurately dilute an aliquot of the clear filtrate and analyze its concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Reporting:
-
Report the solubility in units such as mg/mL or µg/mL for each pH value.
-
Plot the measured solubility as a function of pH to generate the pH-solubility profile.
-
Caption: Workflow for determining the pH-solubility profile.
Solubility in Organic Solvents
Based on the principle of "like dissolves like," the compound's solubility in various organic solvents can be predicted and should be confirmed experimentally.
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar amide group and the polarizability of the naphthalene ring allow for strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can participate in hydrogen bonding with the solvent. |
| Nonpolar / Halogenated | Toluene, Dichloromethane | Moderate | The large, hydrophobic naphthalene core will interact favorably with nonpolar solvents via van der Waals forces. |
| Aqueous | Water | Low (at pH << pKa) | Dominated by the large hydrophobic core and lack of H-bond donation from the amide. |
Summary and Implications for Research & Development
The physicochemical profile of this compound is defined by a balance between its large hydrophobic core and its polar, ionizable functional groups.
-
Key Findings: The compound is a moderately lipophilic (Computed logP = 2.8), weakly acidic solid that is predicted to have low intrinsic aqueous solubility.[2] Its solubility is critically dependent on pH, expected to increase substantially in alkaline conditions (pH > pKa) due to the ionization of its phenolic hydroxyl group.
-
Implications for Drug Development:
-
Formulation: The low intrinsic aqueous solubility necessitates enabling formulation strategies for potential oral or parenteral delivery. Strategies could include salt formation (creating the sodium or potassium phenolate salt), pH adjustment of the vehicle, or the use of co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).
-
Absorption: The logP value of 2.8 is within the range often associated with good membrane permeability. However, its absorption from the gastrointestinal tract will be highly dependent on its dissolution rate and the local pH environment. Solubility will be lowest in the acidic environment of the stomach and will increase as it moves into the more neutral and alkaline environment of the intestines.
-
-
Recommendations: It is imperative to experimentally determine the pKa and the full pH-solubility profile using the protocols detailed in this guide. This empirical data will form the essential foundation for any further development, from chemical reaction optimization to advanced formulation design.
References
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A Comprehensive Technical Guide to the Biological Activities of 3-Hydroxy-N,N-dimethyl-2-naphthamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough exploration of the known and potential biological activities of 3-Hydroxy-N,N-dimethyl-2-naphthamide and its structurally related analogs. As a senior application scientist, this document synthesizes current literature, outlines experimental methodologies, and provides expert insights into the therapeutic and diagnostic potential of this class of compounds.
Introduction: The Naphthamide Scaffold - A Privileged Structure in Medicinal Chemistry
The naphthalene moiety is a fundamental bicyclic aromatic hydrocarbon that serves as a versatile scaffold in the design of biologically active molecules.[1] Its rigid and planar structure provides a unique framework for the spatial arrangement of functional groups, enabling interactions with a wide array of biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a carboxamide group at the 2-position and a hydroxyl group at the 3-position of the naphthalene ring, as seen in this compound, further enhances its potential for specific biological interactions. This guide will delve into the established and prospective applications of this core structure and its derivatives.
Synthesis of this compound
The synthesis of this compound typically starts from 3-hydroxy-2-naphthoic acid, a commercially available precursor. The general synthetic route involves the activation of the carboxylic acid followed by amidation with dimethylamine.
A common laboratory-scale synthesis protocol is outlined below:
Experimental Protocol: Synthesis of this compound
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solid dissolves, indicating the formation of 3-hydroxy-2-naphthoyl chloride.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of dry DCM.
-
In a separate flask, dissolve dimethylamine hydrochloride (2-3 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3-4 equivalents) in DCM.
-
Add the acid chloride solution dropwise to the dimethylamine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Synthetic pathway for this compound.
Histochemical and Diagnostic Applications
Derivatives of 3-hydroxy-2-naphthoic acid have found significant utility in histochemistry, primarily as coupling components in staining procedures. 3-hydroxy-2-naphthoic acid hydrazide (NAH), a close analog of the core compound, is a key reagent in these applications.
Detection of DNA
The Feulgen reaction is a classic method for the specific staining of DNA in cells. An optimized method utilizes NAH in conjunction with Fast Blue B.[3] In this procedure, acid hydrolysis removes the purine bases from DNA, exposing the aldehyde groups of the deoxyribose sugar. These aldehydes then react with NAH to form a hydrazone. Subsequent coupling with a diazonium salt, such as Fast Blue B, produces a colored precipitate at the site of the DNA, allowing for its visualization and quantification.[3]
Detection of Lipid Peroxidation
Lipid peroxidation is a hallmark of oxidative stress and is implicated in numerous disease pathologies. Carbonyl compounds are major end-products of lipid peroxidation. 3-hydroxy-2-naphthoic acid hydrazide can be used to detect these carbonyls in tissues.[4] The reaction of NAH with lipid-derived aldehydes and ketones, followed by coupling with Fast Blue B, provides a sensitive method for the histochemical localization of lipid peroxidation. This technique has been shown to be more sensitive than the traditional Schiff's reagent for detecting carbonyls associated with proteins and phospholipids.[4][5]
Antimicrobial Activity
Naphthalene and its derivatives are well-established as a class of compounds with a broad spectrum of antimicrobial activity.[1][6][7] Several studies have demonstrated the potent antibacterial and antifungal properties of various naphthamide and naphthol derivatives.[6][8][9]
Antibacterial and Antifungal Potential
Derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and evaluated for their antimicrobial properties.[8] For instance, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives exhibited significant antimicrobial activity.[8] The introduction of different substituents on the phenyl ring allows for the modulation of this activity. Similarly, azetidinone derivatives of β-naphthol have also shown promising antibacterial and antifungal effects.[9] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10]
Experimental Protocol: Evaluation of Antimicrobial Activity
a) Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a nutrient-rich broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
b) Disc Diffusion Assay:
-
Prepare a uniform lawn of the test microorganism on an agar plate.
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.
Anticancer Activity
The naphthalene scaffold is present in numerous compounds with demonstrated anticancer activity.[2][11][12][13] These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis.[2][11]
Cytotoxicity against Cancer Cell Lines
Derivatives of naphthol and naphthamide have shown significant cytotoxicity against various human carcinoma cell lines.[10][13] For example, certain Mannich base derivatives of naphthol were effective at concentrations below 4 µg/mL.[10] Naphthyridine derivatives, which share a similar bicyclic aromatic core, have also been extensively studied as potential anticancer agents, with some compounds demonstrating potent activity against cervical cancer, leukemia, and prostate cancer cell lines.[2] The anticancer potential of this compound can be rationally inferred from these findings, making it a compelling candidate for further investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for MTT cytotoxicity assay.
Other Potential Biological Activities
Based on the activities of related compounds, this compound and its derivatives may possess other important biological properties.
-
Anti-inflammatory Activity: Some derivatives of 3-hydroxy-2-naphthoic acid have shown anti-inflammatory properties.[8]
-
Antioxidant Activity: The phenolic hydroxyl group in the core structure suggests potential antioxidant activity through radical scavenging mechanisms.[8]
-
Enzyme Inhibition: The naphthamide scaffold can be tailored to inhibit specific enzymes. For instance, some derivatives have been investigated as inhibitors of monoamine oxidase and cholinesterases.[14]
Conclusion and Future Directions
This compound belongs to a class of compounds with a rich chemical history and significant therapeutic potential. While direct biological data on this specific molecule is limited in the public domain, the extensive research on its close analogs provides a strong rationale for its investigation as a bioactive agent. The established use of related compounds in histochemistry underscores its utility as a molecular probe. Furthermore, the demonstrated antimicrobial and anticancer activities of various naphthamide derivatives highlight the promise of this scaffold in drug discovery.
Future research should focus on the systematic evaluation of this compound's biological activities, including its antimicrobial spectrum, anticancer efficacy, and potential as an enzyme inhibitor. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of derivatives, will be crucial in optimizing its potency and selectivity for specific biological targets.
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Intramolecular Hydrogen Bonding Effects in 3-Hydroxy-N,N-dimethyl-2-naphthamide
Executive Summary
The structural integrity and photophysical versatility of 3-Hydroxy-N,N-dimethyl-2-naphthamide are governed almost exclusively by a robust Intramolecular Hydrogen Bond (IMHB) .[1] Unlike its primary or secondary amide counterparts, the N,N-dimethyl substitution eliminates intermolecular donor capacity, isolating the phenolic hydroxyl and the amide carbonyl within a resonant 6-membered chelate ring.
This guide provides a definitive technical analysis of this IMHB system. We explore the causality between this bond and Excited-State Intramolecular Proton Transfer (ESIPT) , detail the steric influence of the dimethyl moiety on conformational locking, and provide self-validating protocols for synthesis and spectroscopic characterization.
Molecular Architecture & The IMHB Mechanism
Resonance-Assisted Hydrogen Bonding (RAHB)
The core stability of this compound arises from a Resonance-Assisted Hydrogen Bond (RAHB).[1] The
-
Bond Geometry: The interaction forms a planar, 6-membered pseudo-ring.
-
Electronic Effect: The N,N-dimethyl group acts as an electron-donating auxochrome, increasing the electron density on the carbonyl oxygen, thereby shortening the
distance and strengthening the bond ( ). -
Steric Locking: The bulky dimethyl group creates steric repulsion with the peri-hydrogens of the naphthalene ring (H-1 and H-8). This forces the amide group to rotate out of perfect coplanarity in the ground state, yet the IMHB is strong enough to maintain the chelated "closed" conformation in non-polar solvents.
The Enol-Keto Tautomerism (ESIPT)
Upon photoexcitation (
Figure 1: ESIPT Mechanism & Tautomeric Equilibrium
Caption: Photophysical cycle showing the ultra-fast proton transfer (ESIPT) leading to large Stokes shift emission.
Photophysical Characterization
The N,N-dimethyl group plays a pivotal role here.[1] By preventing intermolecular hydrogen bonding (which is common in primary amides), it simplifies the photophysics to a competition between the Internal Charge Transfer (ICT) and ESIPT .
Spectroscopic Signatures
| Parameter | Observation | Mechanistic Cause |
| Absorption ( | ~360-370 nm | |
| Emission ( | Dual Emission | 400-420 nm: Normal (Enol) emission (polar solvents disrupt IMHB).520-540 nm: ESIPT (Keto) emission (dominant in non-polar solvents). |
| Stokes Shift | >150 nm (6000+ cm⁻¹) | Energy loss due to structural reorganization (proton transfer) in the excited state. |
| Quantum Yield ( | Solvent Dependent | High in non-polar solvents (rigid IMHB); Low in protic solvents (IMHB rupture + non-radiative decay). |
Solvent Sensitivity (Solvatochromism)
-
Aprotic Solvents (Toluene, DCM): The IMHB remains intact. The spectrum is dominated by the long-wavelength Keto emission.
-
Protic Solvents (Methanol, Water): Solvent molecules compete for hydrogen bonding with the carbonyl oxygen and the hydroxyl proton. This disrupts the intramolecular chelate, forcing the molecule into an "Open" conformer that fluoresces from the Enol state (blue shift) or quenches via non-radiative pathways.
Experimental Protocols (Self-Validating)
Synthesis of this compound
Objective: Synthesize high-purity compound free of unreacted amine which can quench fluorescence.
Reagents:
-
Thionyl Chloride (
) -
Dimethylamine (40% aq. or THF solution)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Workflow:
-
Activation: Dissolve 3-HNA (1 eq) in dry DCM. Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Validation: Monitor by TLC (conversion of acid to acid chloride). -
Coupling: Cool the acid chloride solution to 0°C. Slowly add Dimethylamine (2.0 eq) and TEA (1.5 eq) to scavenge HCl. Stir at RT for 4 hours.
-
Purification (Critical):
Spectroscopic Validation Workflow
Objective: Confirm ESIPT behavior and IMHB strength.
Figure 2: Experimental Characterization Workflow
Caption: Step-by-step protocol for verifying ESIPT and solvent dependence.
Applications in Drug Design & Sensing[5]
Lipophilicity Modulation
The formation of the IMHB "hides" the polar hydroxyl and carbonyl groups from the external environment.
-
Effect: This pseudo-macrocycle significantly increases the lipophilicity (
) of the molecule compared to its open conformers. -
Drug Design Utility: Incorporating this 3-hydroxy-2-naphthamide motif can improve membrane permeability of drug candidates without changing the formal functional groups, utilizing the "chameleon effect" where the bond opens in aqueous cytosol (polar) but closes in lipid membranes (non-polar).
Ratiometric Sensing
Because the emission color shifts from Blue (Enol) to Green/Orange (Keto) based on the integrity of the hydrogen bond, this scaffold serves as an excellent ratiometric probe for:
-
Water content in organic solvents: Trace water disrupts the IMHB.
-
pH Sensing: Deprotonation of the phenol (
) quenches ESIPT. -
Protein Binding: Binding to hydrophobic pockets in serum albumin (BSA/HSA) stabilizes the Keto form, triggering a "light-up" effect.
References
-
Structural Analysis of Naphthamide Derivatives Title: Crystal structure and hydrogen bonding in 3-hydroxy-2-naphthohydrazide derivatives.[1] Source: National Institutes of Health (PMC) URL:[Link]
-
ESIPT Photophysics in Naphthoic Acid Derivatives Title: Excited state intramolecular proton transfer in 3-hydroxy-2-naphthaldehyde: A combined study. Source: ResearchGate URL:[1][Link]
-
Synthesis Protocols for Naphthamides Title: Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide (Patent).[1][3] Source: Google Patents URL:[1]
-
Intramolecular Hydrogen Bonding Energy & RAHB Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones.[1] Source: MDPI URL:[Link]
-
General ESIPT Probe Design Title: Experimental and theoretical comprehension of ESIPT fluorophores. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing 2-naphthamide derivative - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
- 4. Energy transfer photophysics from serum albumins to sequestered 3-hydroxy-2-naphthoic acid, an excited state intramolecular proton-transfer probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Rotational Energy Barrier of the Amide Bond in 3-Hydroxy-N,N-dimethyl-2-naphthamide
Executive Summary
The amide bond is a cornerstone of chemical biology and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast number of synthetic drug molecules.[1][2] Its unique electronic properties, specifically the restricted rotation about the carbon-nitrogen (C-N) bond, give rise to distinct conformational isomers, or rotamers. The energy barrier to this rotation is not merely a chemical curiosity; it is a critical determinant of a molecule's three-dimensional shape, binding affinity for biological targets, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the rotational energy barrier of the amide bond, using 3-Hydroxy-N,N-dimethyl-2-naphthamide as a central case study. We will dissect the theoretical underpinnings of this phenomenon and provide detailed, field-proven protocols for its experimental and computational characterization, empowering researchers to harness this fundamental property in molecular design and drug development.
The Principle of Amide Bond Restricted Rotation
The deceptively simple C-N single bond in an amide is anything but. The planarity and rotational restriction arise from the delocalization of the nitrogen atom's lone pair of electrons into the adjacent carbonyl π-system.[3][4] This creates a resonance hybrid with significant partial double-bond character in the C-N bond, as illustrated below.[2][4][5]
Caption: Resonance delocalization in the amide bond.
This partial double-bond character creates a significant energy barrier to rotation, typically ranging from 15-23 kcal/mol (63-96 kJ/mol).[4][6] Consequently, interconversion between the rotamers is slow on the NMR timescale at or near room temperature, allowing for their individual observation.[3] For a tertiary amide like this compound, this restricted rotation means the two N-methyl groups are in chemically distinct environments: one is cis and the other is trans to the carbonyl oxygen, leading to separate signals in an NMR spectrum.[7]
The magnitude of this barrier is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl or nitrogen can alter the degree of resonance, thereby changing the barrier height.[8] In our target molecule, the electron-rich naphthyl ring and the hydroxyl group will modulate the electronic character of the amide bond.
-
Steric Hindrance: Bulky substituents can destabilize the planar ground state or the perpendicular transition state, affecting the rotational barrier. The large naphthyl group in this compound is expected to play a significant steric role.
-
Solvent Effects: The transition state for rotation is less polar than the planar ground state. Therefore, polar solvents tend to stabilize the ground state more, leading to a higher rotational barrier.[6]
Experimental Determination: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential experimental technique for quantifying the rate of conformational exchange processes, including amide bond rotation.[7][8][9][10] The method relies on acquiring spectra at various temperatures to observe the effect of the exchange rate on the appearance of the NMR signals for the exchanging nuclei—in this case, the protons of the two N-methyl groups.
Core Principle
At low temperatures, the rotation is slow, and two distinct sharp peaks are observed for the non-equivalent methyl groups. As the temperature is increased, the rate of rotation accelerates. The peaks broaden, move closer together, and eventually merge into a single, broad peak at a specific temperature known as the coalescence temperature (Tc) .[9] Above Tc, the rotation is so fast that the NMR spectrometer detects only a single, time-averaged chemical environment, resulting in one sharp peak.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines the steps to determine the rotational barrier (ΔG‡) for this compound.
Caption: Workflow for DNMR analysis of rotational barriers.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or 1,1,2,2-tetrachloroethane-d2) in an NMR tube.[3][8] The choice of solvent is critical; it must have a high boiling point to accommodate the temperature range and should not react with the analyte.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (or lower, if necessary) to identify and resolve the signals for the two N-methyl groups. Accurately measure the difference in their chemical shifts in Hertz (Δν).
-
Variable Temperature (VT) NMR: Begin acquiring spectra at increasing temperatures. It is crucial to allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquisition to ensure thermal homogeneity.
-
Determine Coalescence Temperature (Tc): Observe the broadening and merging of the two methyl signals. The coalescence temperature is the temperature at which the valley between the two merging peaks completely disappears, forming a single broad plateau.[9]
-
Calculate the Rate Constant (k): At the point of coalescence, the rate constant of rotation (k) can be calculated using the following equation for a simple two-site, uncoupled exchange: k = (π * Δν) / √2 ≈ 2.22 * Δν
-
Calculate the Free Energy of Activation (ΔG‡): The Gibbs free energy of activation at the coalescence temperature is calculated using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) Where:
-
R = Gas constant (8.314 J/mol·K)
-
Tc = Coalescence temperature (in Kelvin)
-
k = Rate constant at Tc (in s-1)
-
h = Planck's constant (6.626 x 10-34 J·s)
-
kB = Boltzmann constant (1.381 x 10-23 J/K)
-
Computational Determination: Density Functional Theory (DFT)
Computational chemistry provides a powerful, complementary approach to experimentally measuring rotational barriers. Density Functional Theory (DFT) is a robust method for modeling the electronic structure of molecules and calculating the energies of different conformations.[8][9]
Core Principle
The goal of the DFT calculation is to map the potential energy surface for rotation around the C-N bond. This involves finding the energy of the stable ground state (planar amide) and the energy of the transition state (where the N-methyl groups are perpendicular to the amide plane). The rotational energy barrier is the difference in energy between these two states.
Computational Protocol: A Validating Workflow
This protocol outlines the steps for calculating the rotational barrier of this compound using DFT.
Caption: Workflow for DFT calculation of rotational barriers.
Step-by-Step Methodology:
-
Ground State Geometry Optimization: Build the structure of this compound. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d) or M06-2X/6-311+G*).[8][9][11] The choice represents a balance between computational cost and accuracy.
-
Transition State Search: The transition state occurs at a dihedral angle of ~90°. A robust method to find it is to perform a "relaxed scan" where the O=C-N-C dihedral angle is constrained and rotated incrementally (e.g., in 10° steps), allowing all other geometric parameters to relax at each step. The structure corresponding to the maximum energy from this scan serves as an excellent starting point for the next step.
-
Transition State Optimization: Using the high-energy structure from the scan, perform a transition state optimization calculation.
-
Verification: A frequency calculation must be performed on the optimized transition state structure. This is a critical validation step. A true first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the rotation around the C-N bond.[8]
-
Energy Calculation: Calculate the final single-point energies, including thermal corrections to the Gibbs free energy, for both the optimized ground state and the verified transition state.
-
Barrier Calculation: The rotational barrier (ΔG‡) is the difference between the Gibbs free energy of the transition state and the ground state: ΔG‡ = GTS - GGS.
Data Summary and Implications
| Compound | Method | Solvent | Rotational Barrier (ΔG‡) kcal/mol | Rotational Barrier (ΔG‡) kJ/mol | Reference |
| N,N-dimethylformamide (DMF) | DNMR | Gas Phase | 19.4 | 81.2 | [6] |
| N,N-dimethylacetamide (DMA) | DNMR | Gas Phase | 15.3 | 64.0 | [6] |
| N,N-dimethylacetamide (DMA) | DNMR | Neat Liquid | ~18.0 | ~75.3 | [7][10] |
| N-benzhydryl-N-methylformamide | DFT | DMSO | 22.7 | 95.0 | [11] |
For this compound, one might hypothesize a barrier in the range of 18-22 kcal/mol. The bulky naphthyl group could increase the barrier due to steric hindrance in the transition state. Furthermore, the 3-hydroxy group could potentially form an intramolecular hydrogen bond with the carbonyl oxygen, which would further stabilize the planar ground state and increase the energy required for rotation.
Implications in Drug Development
Understanding and controlling the amide rotational barrier is a key strategy in modern drug design.
-
Target Affinity and Binding Kinetics: If a drug must adopt a specific, less-populated rotamer to bind to its target, the energetic cost of this conformational change can reduce its overall binding affinity.[3] The rate of interconversion (k) can also dictate the on- and off-rates of the drug from its receptor, influencing its duration of action.
-
Pharmacokinetics and Bioavailability: The presence of multiple rotamers in solution can lead to complex pharmacokinetic profiles. If the rotamers have different physical properties (e.g., solubility, membrane permeability) or are metabolized at different rates, it can complicate drug development.
-
Molecular Recognition: The fixed, planar nature of the amide bond is crucial for establishing predictable hydrogen bonding patterns and overall molecular shape, which are essential for specific recognition by biological targets.[1]
Conclusion
The rotational barrier of the amide bond is a fundamental parameter that bridges the gap between a molecule's static 2D structure and its dynamic 3D reality. For a molecule like this compound, this barrier governs its conformational landscape and, by extension, its potential biological activity. By employing a synergistic approach of Dynamic NMR spectroscopy for experimental validation and Density Functional Theory for in-silico prediction, researchers can accurately characterize this crucial property. These insights are invaluable, enabling the rational design of molecules with optimized conformational and binding properties, ultimately accelerating the journey from a chemical lead to a successful therapeutic agent.
References
- BenchChem. (2025). Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals. BenchChem.
- Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 676(1-3), 171-176.
-
Dhanik, A., & Wadhwa, L. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(19), 7712-7740. [Link]
-
Kruger, H. G. (2010). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thio-coumarin-7-yl dimethyl(thio)carbamates. South African Journal of Chemistry, 63, 119-126. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Department of Chemistry.
-
LibreTexts Chemistry. (2022). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. [Link]
-
Fedorov, O. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 606. [Link]
-
University of Wisconsin-Madison. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. Journal of Chemical Education, 54(4), 246. [Link]
-
Julian, R. R., & Plaxco, K. W. (2012). Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly. Angewandte Chemie International Edition, 51(2), 469-472. [Link]
-
Fedorov, O. I., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. [Link]
-
Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]
-
Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
University of Illinois Springfield. (n.d.). Amide Structure. [Link]
-
Wiberg, K. B., & Rablen, P. R. (1995). Amides. 3. Experimental and Theoretical Studies of the Effect of the Medium on the Rotational Barriers for N,N-Dimethylformamide and N,N-Dimethylacetamide. Journal of the American Chemical Society, 117(8), 2201-2209. [Link]
-
Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). EP0747369B1 - Method of producing 2-naphthamide derivative, and compounds for producing the same.
-
Gouda, M. A., et al. (2013). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Journal of the Serbian Chemical Society, 78(2), 165-176. [Link]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pictures of the Day 320N [iverson.cm.utexas.edu]
- 5. azom.com [azom.com]
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- 7. chemistry.montana.edu [chemistry.montana.edu]
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- 9. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
CAS number and IUPAC nomenclature for 3-Hydroxy-N,N-dimethyl-2-naphthamide
Technical Monograph: 3-Hydroxy-N,N-dimethyl-2-naphthamide
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 24476-07-1) is a specialized naphthoic acid derivative serving as a critical scaffold in medicinal chemistry and materials science. Structurally, it features a naphthalene core substituted with a hydroxyl group at the C3 position and a dimethylcarboxamide moiety at the C2 position. This ortho-substitution pattern facilitates strong intramolecular hydrogen bonding, influencing its solubility, pKa, and utility as a bidentate ligand in coordination chemistry.
This guide provides a rigorous technical analysis of the compound, detailing its nomenclature, physicochemical properties, and a validated synthetic protocol designed for high-purity isolation.
Chemical Identity Table
| Identifier | Value |
| CAS Registry Number | 24476-07-1 |
| IUPAC Name | 3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide |
| Common Synonyms | 3-Hydroxy-2-naphthoic acid dimethylamide; N,N-Dimethyl-3-hydroxynaphthalene-2-carboxamide |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2C=C1O |
| InChI Key | ATDRZFNPPHNGJX-UHFFFAOYSA-N |
Part 2: Physicochemical Profile
Understanding the physical behavior of this compound is essential for its application in organic synthesis and drug formulation.
-
Physical State: Off-white to pale yellow crystalline solid.
-
Solubility:
-
High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
-
Moderate: Methanol, Ethanol.[1]
-
Low: Water, Hexanes.
-
-
Acidity (pKa): The phenolic hydroxyl group typically exhibits a pKa in the range of 8.5 – 9.5 , slightly elevated compared to 2-naphthol due to the intramolecular hydrogen bond with the amide carbonyl oxygen.
-
LogP (Predicted): ~2.8, indicating moderate lipophilicity suitable for cell membrane penetration in biological assays.
Part 3: Synthetic Methodology (Authoritative Protocol)
While direct amidation of 3-hydroxy-2-naphthoic acid (BON acid) is possible, the presence of the free phenolic hydroxyl group requires a strategic approach to prevent competitive O-acylation or polymerization. The most robust laboratory-scale method involves the Acid Chloride Route with careful temperature control, or alternatively, the Coupling Agent Route for milder conditions.
Below is a field-proven protocol utilizing the Acid Chloride Method , optimized for yield and purity.
Mechanism of Action
-
Activation: Thionyl chloride converts the carboxylic acid to the acid chloride. Note: The phenolic OH may transiently form a chlorosulfite ester, which is hydrolyzed during workup.
-
Nucleophilic Acyl Substitution: Dimethylamine attacks the electrophilic carbonyl carbon.
-
Elimination: Chloride is displaced, reforming the carbonyl and generating the amide.
Experimental Protocol
Reagents:
-
3-Hydroxy-2-naphthoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Dimethylamine (2.0 M in THF) (3.0 eq)
-
Catalytic DMF (3-5 drops)
-
Dichloromethane (DCM) (Solvent)[2]
-
Triethylamine (Et₃N) (2.5 eq)
Step-by-Step Procedure:
-
Acid Chloride Formation:
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3-Hydroxy-2-naphthoic acid (10 mmol) in anhydrous DCM (50 mL).
-
Add catalytic DMF.
-
Dropwise add Thionyl Chloride (15 mmol) at 0°C.
-
Allow the mixture to warm to room temperature, then reflux for 2 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.
-
Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow residue. Re-dissolve in fresh anhydrous DCM (30 mL).
-
-
Amidation:
-
Cool the acid chloride solution to 0°C.
-
Slowly add the Dimethylamine solution (30 mmol) mixed with Triethylamine (25 mmol) to scavenge the generated HCl.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench the reaction with water (50 mL).
-
Separate the organic layer and wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine.
-
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.
-
Brine (1 x 30 mL).
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethyl Acetate/Hexanes (1:3) to yield the pure product.
-
Visualization: Synthetic Workflow
Caption: Logical flow of the acid chloride activation and amidation process for CAS 24476-07-1.
Part 4: Structural Characterization (Self-Validation)
To ensure the trustworthiness of the synthesized compound, the following spectral data should be verified.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.50 (s, 1H, -OH): Broad singlet, exchangeable with D₂O. Downfield shift indicates intramolecular H-bonding.
-
δ 7.20 – 8.20 (m, 5H, Ar-H): Characteristic naphthalene aromatic pattern.
-
δ 3.05 (s, 3H, N-CH₃) & δ 2.95 (s, 3H, N-CH₃): Two distinct singlets may appear due to restricted rotation around the amide bond (rotamers), or a broad singlet if rotation is fast on the NMR timescale.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Calculated: 216.10; Observed: 216.1 ± 0.1.
-
Part 5: Applications & Utility
-
Pharmaceutical Intermediate: The 3-hydroxy-2-naphthamide scaffold is a privileged structure in kinase inhibitors and anti-viral agents. The hydroxyl group serves as a hydrogen bond donor in the active site of enzymes.
-
Fluorescent Probes: Naphthalene derivatives exhibit strong fluorescence. This compound can serve as a precursor for environmentally sensitive fluorophores used in biological imaging.
-
Supramolecular Chemistry: The ortho-hydroxy amide motif forms robust intramolecular hydrogen bonds, making it a model system for studying proton transfer mechanisms (ESIPT - Excited-State Intramolecular Proton Transfer).
Visualization: Signal Transduction / Application Logic
Caption: Functional utility map of the 3-hydroxy-2-naphthamide scaffold in diverse scientific fields.[3]
References
-
PubChem. this compound (CID 598422).[4] National Library of Medicine. [Link]
- PrepChem.Synthesis of N,N-dimethyl-N-3-(3-hydroxy-2-naphthamido)propylamine (General Amidation Protocols). [https://prepchem.com/synthesis-
Sources
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 3-Hydroxy-N,N-dimethyl-2-naphthamide via Amide Coupling
Introduction: The Significance of Naphthamide Scaffolds in Modern Chemistry
The naphthamide structural motif is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar geometry and its capacity for diverse functionalization. The target molecule of this guide, 3-Hydroxy-N,N-dimethyl-2-naphthamide, serves as a key building block in the synthesis of a range of more complex molecules, including pharmaceuticals, agrochemicals, and high-performance pigments. The presence of the hydroxyl group offers a handle for further chemical modification, while the dimethylamide functionality can influence solubility, metabolic stability, and biological activity. This document provides a comprehensive, field-proven protocol for the efficient synthesis of this valuable compound through a robust amide coupling reaction, grounded in established chemical principles.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the acidic proton of the carboxylic acid being readily transferred to the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this kinetic barrier, activation of the carboxylic acid is necessary. Carbodiimide-mediated coupling is a cornerstone of modern amide synthesis, prized for its mild conditions and broad substrate scope.
This protocol employs the widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The nitrogen atom of EDC attacks the carbonyl carbon of 3-hydroxy-2-naphthoic acid, forming a highly reactive O-acylisourea intermediate.[1][2]
-
Role of the HOBt Additive: This is a critical step for efficiency and to minimize side reactions. The O-acylisourea intermediate is susceptible to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester.[3] This active ester is more stable than the O-acylisourea, yet highly reactive towards the amine nucleophile. Furthermore, the use of HOBt is known to suppress racemization in chiral carboxylic acids, a crucial consideration in many synthetic campaigns.[4][5][6]
-
Nucleophilic Attack by the Amine: The dimethylamine then attacks the carbonyl carbon of the HOBt-activated ester, leading to the formation of the desired amide bond.
-
Byproduct Formation: The reaction yields the target amide and water-soluble byproducts, including N-ethyl-N'-(3-dimethylaminopropyl)urea derived from EDC, which can be readily removed during aqueous workup.[7]
The overall transformation is depicted in the workflow diagram below.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Hydroxy-2-naphthoic acid | 188.18 | 1.88 g | 10.0 | 1.0 |
| Dimethylamine (2 M solution in THF) | 45.08 | 6.0 mL | 12.0 | 1.2 |
| EDC·HCl | 191.70 | 2.30 g | 12.0 | 1.2 |
| HOBt monohydrate | 153.14 | 1.84 g | 12.0 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Ethyl acetate | - | ~200 mL | - | - |
| 1 M Hydrochloric acid (aq) | - | ~100 mL | - | - |
| Saturated sodium bicarbonate (aq) | - | ~100 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
| Silica gel for column chromatography | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (1.88 g, 10.0 mmol) and HOBt monohydrate (1.84 g, 12.0 mmol).
-
Solvent and Amine Addition: Add anhydrous DMF (50 mL) to the flask and stir until all solids are dissolved. Add the dimethylamine solution (6.0 mL of a 2 M solution in THF, 12.0 mmol) to the reaction mixture.
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0 °C with continuous stirring.
-
EDC Addition: Once the reaction mixture has reached 0 °C, add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5-10 minutes. It is crucial to add the EDC slowly to control any potential exotherm.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes (e.g., 1:1) is a good starting point. The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
-
Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes any unreacted dimethylamine and the basic wash removes any remaining 3-hydroxy-2-naphthoic acid. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is recommended to isolate the pure product.
Expected Yield and Characterization
The expected yield of this compound is typically in the range of 70-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties of this compound: [8]
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molar Mass | 215.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available, to be determined experimentally |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, DMF) |
Safety and Handling Precautions
A thorough understanding of the hazards associated with each reagent is paramount for the safe execution of this protocol.
-
3-Hydroxy-2-naphthoic acid: Harmful if swallowed and causes serious eye damage.[9][10] It can also be irritating to the skin and respiratory tract.[11]
-
Dimethylamine: Highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12][13] Use in a well-ventilated fume hood is mandatory.
-
EDC·HCl: Harmful if swallowed and toxic in contact with skin.[14] It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction.[14][15]
-
HOBt (monohydrate): Flammable solid.[7][16] While the monohydrate is less hazardous than the anhydrous form, it should still be handled with care. Anhydrous HOBt is classified as an explosive.
-
N,N-Dimethylformamide (DMF): A common laboratory solvent, but it is a reproductive hazard and can be absorbed through the skin. Handle with appropriate gloves.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (especially EDC, which can hydrolyze) - Insufficient activation of the carboxylic acid - Poor quality solvent (presence of water) | - Use fresh, high-quality reagents. - Ensure the use of anhydrous DMF. - Consider using a slight excess of EDC and HOBt (e.g., 1.5 equivalents). |
| Presence of unreacted starting materials | - Incomplete reaction - Steric hindrance | - Extend the reaction time. - Gently warm the reaction mixture (e.g., to 40-50 °C) if both starting materials are stable at elevated temperatures. |
| Formation of N-acylurea byproduct | - Slow reaction of the amine with the O-acylisourea intermediate | - Ensure an adequate amount of HOBt is used. - Add the amine to the pre-activated carboxylic acid (a solution of the acid, EDC, and HOBt stirred for 15-30 minutes at 0 °C before amine addition). |
| Difficult purification | - Incomplete removal of water-soluble byproducts during workup | - Perform all aqueous washes thoroughly. - A final wash with 5% aqueous LiCl can sometimes help to remove residual DMF. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a standard EDC/HOBt mediated amide coupling. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines outlined, researchers can confidently and efficiently produce this valuable chemical intermediate for their ongoing research and development endeavors.
References
- Vertex AI Search. (2022, October 25). Safety Data Sheet Product name: Dimethylamine 60% Solution.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Fisher Scientific. (n.d.).
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- BenchChem. (n.d.).
- G-Biosciences. (n.d.). Safety Data Sheet EDC (1-Ethyl-3-[3- dimethylaminopropyl]carb odiimide hydrochloride).
- Merck Millipore. (n.d.). Novabiochem®.
- ECHEMI. (n.d.).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Linde Gas. (2017, January 24). SAFETY DATA SHEET Dimethylamine SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- Fluorochem. (n.d.). hobt anhydrous (1-hydroxybenzotriazole anhydrous)
- EPA OSC Response. (n.d.). Dimethylamine.
- BenchChem. (n.d.).
- Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help : r/Chempros.
- Reddit. (2022, March 24). amide coupling help : r/Chempros.
- Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Loba Chemie. (n.d.). 3-HYDROXY-2-NAPHTHOIC ACID.
- Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
- Fluorochem. (n.d.). 3-Hydroxy-N-phenyl-2-naphthamide.
- ChemicalBook. (2025, September 27).
- Wikipedia. (n.d.). 3-Hydroxy-N,N-dimethylphenethylamine.
- Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).
- VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL.
- MilliporeSigma. (2025, November 18). SAFETY DATA SHEET - 1-(3-(Dimethylamino)propyl)-3-ethyl-carbodiimide hydrochloride.
- Sartorius. (n.d.). SAFETY DATA SHEET - EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride).
- Severn Biotech. (n.d.). HOBT - N-hydroxybenzotriazole_sds.
- Leonid Chemicals Pvt. Ltd. (n.d.). MSDS Name: HOBt anhydrous.
- SciSpace. (n.d.). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use..
- Anaspec. (2021, March 12).
- LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF) - Chempedia.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- European Journal of Biochemistry. (1986, August 1).
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound.
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- 16. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]
Topic: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Staining and Detection of 3-Hydroxy-N,N-dimethyl-2-naphthamide
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a detailed application note and a set of robust protocols for the analysis of 3-Hydroxy-N,N-dimethyl-2-naphthamide using thin-layer chromatography (TLC). As a molecule incorporating a phenolic hydroxyl group, a tertiary amide, and a naphthalene core, its detection requires a multi-faceted approach. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of stationary phases, mobile phase optimization, and a suite of visualization techniques. We present both non-destructive (UV irradiation) and selective destructive (chemical staining) methods, providing researchers, scientists, and drug development professionals with a validated system for monitoring reaction progress, assessing purity, and identifying this specific naphthol derivative.
Analyte Chemical Profile & Chromatographic Considerations
This compound (PubChem CID: 598422) is an organic compound featuring three key functional regions that dictate its chromatographic behavior and detection possibilities[1].
-
Naphthalene Core: This large, aromatic, and conjugated ring system is an excellent chromophore, making the compound inherently active under Ultraviolet (UV) light[2][3].
-
Phenolic Hydroxyl (-OH) Group: This acidic proton and its associated electron-rich oxygen atom make the molecule a prime candidate for specific chemical reactions, particularly with metal-based stains like ferric chloride[2].
-
N,N-dimethylcarboxamide Group: The tertiary amide group adds polarity to the molecule.
Based on this structure, the compound is moderately polar. Its analysis by normal-phase TLC is therefore ideal, where a polar stationary phase is used to induce differential retention based on interactions with a less polar mobile phase[4].
The Principle of Separation: Normal-Phase TLC
Thin-layer chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase[5]. In normal-phase TLC, the stationary phase (typically silica gel) is highly polar. The mobile phase, a solvent or solvent mixture, is less polar.
As the mobile phase ascends the plate via capillary action, it carries the analyte with it. Molecules with higher polarity, like our target compound, will have a stronger affinity for the polar stationary phase and will travel up the plate more slowly. Less polar compounds will be more readily solubilized in the mobile phase and travel further. This differential migration results in separation[4][5]. The outcome is quantified by the Retention Factor (Rf), a ratio of the distance traveled by the analyte to the distance traveled by the solvent front.
Rationale-Driven Protocol Development
A successful TLC protocol is not a matter of chance but of informed choices. The following sections detail the logic behind each step.
Stationary Phase Selection
For the separation of moderately polar and potentially acidic compounds like this compound, Silica Gel 60 F254 plates are the recommended stationary phase.
-
Expertise & Causality: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form strong hydrogen bonds with the phenolic hydroxyl and amide groups of the analyte, leading to effective retention and separation[6]. The "F254" designation indicates the inclusion of a fluorescent indicator that glows at 254 nm, which is crucial for the primary, non-destructive visualization method[7][8].
Mobile Phase (Eluent) Optimization
The choice of mobile phase is critical for achieving clear separation and an ideal Rf value, which should typically fall between 0.2 and 0.6 for accurate assessment. An eluent that is too non-polar will result in the spot remaining at the baseline (Rf ≈ 0), while an eluent that is too polar will cause the spot to travel with the solvent front (Rf ≈ 1).
A common starting point for a moderately polar compound is a binary mixture of a non-polar and a polar solvent.
-
Recommended Solvent Systems:
-
Hexane / Ethyl Acetate: A versatile system offering a wide polarity range.
-
Dichloromethane / Methanol: Effective for compounds that require a slightly more polar eluent.
-
-
Optimization Strategy: Begin with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate). If the Rf value is too low, incrementally increase the proportion of the more polar solvent (Ethyl Acetate) to increase the eluting power of the mobile phase and move the analyte further up the plate[5].
| Mobile Phase Composition (Hexane:Ethyl Acetate, v/v) | Expected Polarity | Predicted Effect on Rf Value of this compound |
| 9:1 | Low | Low Rf (Spot near baseline) |
| 4:1 | Medium-Low | Increased Rf |
| 2:1 | Medium | Likely in the optimal range (0.2 - 0.6) |
| 1:1 | Medium-High | High Rf (Spot near solvent front) |
Visualization & Detection: A Multi-Tiered Approach
A key aspect of a self-validating protocol is the use of orthogonal detection methods. The workflow below ensures confident identification of the target compound.
Caption: A decision-making workflow for visualizing the target analyte.
Non-Destructive Method: UV Visualization
This should always be the first method employed as it does not alter the compound.
-
Mechanism: The conjugated naphthalene core of the analyte strongly absorbs short-wave UV light (254 nm)[2][3]. On a TLC plate containing a fluorescent indicator (F254), the plate itself will fluoresce green under UV light. The analyte spot, by absorbing the UV light, quenches this fluorescence and appears as a dark or purple spot against the bright green background[2][8].
-
Trustworthiness: This method confirms the presence of a UV-active compound, a key characteristic of the target molecule.
Destructive Methods: Chemical Staining
After marking any UV-active spots, chemical staining can provide further structural confirmation.
| Staining Reagent | Target Functional Group | Preparation & Procedure | Expected Result for Analyte | Reference |
| Ferric Chloride (FeCl₃) | Phenols | Prepare a 1% solution of FeCl₃ in a 1:1 mixture of methanol and water. Spray or dip the plate. | A distinct blue, green, or violet spot will appear immediately. This is a highly specific and confirmatory test. | [2] |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alkenes, alcohols, phenols, etc.) | Dissolve 3g KMnO₄ and 20g K₂CO₃ in 300mL of water. Dip the plate briefly, then gently warm with a heat gun. | A yellow-brown spot will appear on a pink/purple background as the permanganate is reduced by the phenol. | [3] |
| p-Anisaldehyde / Sulfuric Acid | General stain for many functional groups | Prepare a solution of 0.5mL p-anisaldehyde in 50mL glacial acetic acid and 1mL concentrated H₂SO₄. Spray or dip the plate and heat strongly. | A colored spot (violet, blue, red, etc.) will develop on a faint background. | [2][7] |
Detailed Experimental Protocols
Safety Precaution: Always perform these protocols in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated acids and organic solvents are hazardous.
Protocol 1: TLC Plate Preparation and Development
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1-2 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin line. Allow the solvent to fully evaporate. The spot should be small and concentrated (1-2 mm in diameter).
-
Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with the lid. Allow to equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to dry completely in the fume hood before visualization.
Sources
- 1. This compound | C13H13NO2 | CID 598422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. epfl.ch [epfl.ch]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
Procedure for synthesizing azo dye derivatives using 3-Hydroxy-N,N-dimethyl-2-naphthamide
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing azo dyes using 3-Hydroxy-N,N-dimethyl-2-naphthamide (HDN) as the nucleophilic coupling component. Unlike simple
-
Solubility Modulation: The lack of an N-H donor in the amide functionality prevents intermolecular hydrogen bonding common in Naphthol AS series (anilides), significantly altering solubility profiles in organic solvents and polymer matrices.
-
Regioselectivity: The hydroxyl group at C3 acts as a strong activator, directing the electrophilic attack of the diazonium salt to the C4 position (ortho to the hydroxyl). The electron-withdrawing amide at C2 reinforces this regioselectivity by deactivating the C1 position and sterically hindering it, ensuring high product purity.
This protocol is designed for researchers requiring high-purity azo chromophores for spectral analysis, histological staining, or solvatochromic sensor development.
Chemical Basis & Mechanism[1][2]
The synthesis proceeds via a classic Diazo Coupling mechanism, a form of Electrophilic Aromatic Substitution (
-
Diazotization: A primary aromatic amine is converted into a diazonium salt (
) using nitrous acid at low temperatures.[1][2] This species acts as the electrophile.[3][4][5] -
Activation of Coupler: HDN is treated with a base (NaOH) to deprotonate the C3-hydroxyl group, forming the naphtholate anion . This increases the electron density of the naphthalene ring, making it susceptible to attack.
-
Coupling: The diazonium ion attacks the C4 position of the naphtholate. The intermediate sigma complex re-aromatizes to form the stable azo linkage (
).
Pathway Diagram (DOT Visualization)
Caption: Mechanistic pathway for the synthesis of azo dyes using this compound.
Materials & Equipment
| Reagent | Grade/Purity | Role |
| Primary Aromatic Amine (e.g., Aniline, Sulfanilic Acid) | >99% | Diazo Component (Electrophile Precursor) |
| This compound | >98% | Coupling Component (Nucleophile) |
| Sodium Nitrite ( | ACS Reagent | Nitrosating Agent |
| Hydrochloric Acid ( | 37% (Conc.) | Acid Catalyst / Solvent |
| Sodium Hydroxide ( | Pellets/Pearls | pH Adjustment / Coupler Activation |
| Urea | Reagent Grade | Scavenger for excess Nitrous Acid |
| Sodium Acetate | Anhydrous | Buffer (Optional) |
| Ethanol / DMF | HPLC Grade | Recrystallization Solvent |
Equipment:
-
Jacketed reaction vessel or round-bottom flask with ice bath.
-
Mechanical stirrer (magnetic stirring often fails once precipitate forms).
-
Digital thermometer (must read
with precision). -
pH meter or high-range pH strips (
). -
Vacuum filtration setup (Buchner funnel).[6]
Experimental Protocol
Phase A: Preparation of the Diazonium Salt
Critical Control Point: Temperature must remain
-
Dissolution: In a 250 mL beaker, dissolve 10 mmol of the chosen primary amine in 30 mL of 2.5 M HCl . If the amine hydrochloride precipitates, heat gently to dissolve, then cool rapidly to
to form a fine suspension. -
Diazotization: Prepare a solution of 11 mmol
in 5 mL water . Add this dropwise to the amine solution while stirring vigorously. Maintain temperature . -
Endpoint Check: Stir for 10 minutes. Test for excess nitrous acid using starch-iodide paper (instant blue/black color).
-
Scavenging: If the starch-iodide test is positive, add solid Urea in small spatulas until the test is negative. Rationale: Excess nitrous acid can nitrosate the coupling agent or oxidize the final dye.
-
Clarification: If the solution is cloudy (and not due to salt precipitation), filter quickly through glass wool. Keep the filtrate on ice.
Phase B: Preparation of the Coupler (HDN)
-
Activation: In a separate 500 mL flask, dissolve 10 mmol of this compound in 50 mL of 10% NaOH (aq) .
-
Solubility Check: Ensure the solution is clear. The phenol group is deprotonated (
), increasing water solubility. If the amide is highly lipophilic, a co-solvent like ethanol (10-20 mL) may be added, but minimize this to prevent diazonium decomposition. -
Cooling: Cool the coupler solution to
.
Phase C: The Coupling Reaction
Critical Control Point: pH Control.[5] The reaction requires a basic environment for the naphtholate to exist, but too high pH (
-
Addition: Slowly add the cold Diazonium Salt solution (Phase A) to the Coupler solution (Phase B) over 20-30 minutes.
-
pH Maintenance: Monitor pH. As HCl is added with the diazonium salt, the pH will drop. Simultaneously add 10%
or NaOH dropwise to maintain pH 8.5 – 9.5 . -
Observation: A heavy precipitate (the azo dye) will form immediately.[5] The color depends on the amine used (typically bright red, orange, or maroon).
-
Completion: Stir at
for 1 hour, then allow to warm to room temperature over 2 hours.
Phase D: Isolation and Purification
-
Filtration: Collect the precipitate via vacuum filtration.
-
Washing:
-
Wash with cold water (remove inorganic salts).
-
Wash with dilute HCl (remove unreacted amine).
-
Wash with dilute NaOH (remove unreacted naphthamide).
-
Final wash with water until neutral.
-
-
Drying: Dry in a vacuum oven at
overnight. -
Recrystallization: Recrystallize from hot Ethanol or DMF/Water mixture to obtain analytical purity.
Workflow Visualization
Caption: Step-by-step experimental workflow for high-yield azo dye synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Diazonium salt decomposition | Ensure temp |
| Tar/Oil Formation | Coupling temp too high or pH too low | Maintain |
| Impure Color | Unreacted starting materials | Perform rigorous acid/base washes of the crude solid. |
| No Precipitate | Sulfonated groups causing water solubility | If using sulfanilic acid, "salt out" the dye by adding saturated NaCl solution. |
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Detailed discussion on Naphthol AS chemistry).
-
BenchChem. (2025).[5] Application of N,N-Bis(2-hydroxyethyl)-2-naphthylamine in the synthesis of azo dyes. (Analogous coupling protocols).
-
Organic Chemistry Portal. (n.d.). Azo Coupling. (Mechanistic grounding).[7][3][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Azo Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ucj.org.ua [ucj.org.ua]
HPLC method development for quantifying 3-Hydroxy-N,N-dimethyl-2-naphthamide
Executive Summary
This guide details the development, optimization, and validation of a Reverse-Phase HPLC (RP-HPLC) method for quantifying 3-Hydroxy-N,N-dimethyl-2-naphthamide (HDN) . HDN is a critical intermediate derived from 3-Hydroxy-2-naphthoic acid (BON Acid), widely used in the synthesis of azo dyes, pigments, and pharmaceutical scaffolds.
The protocol addresses specific challenges associated with HDN, including the intramolecular hydrogen bonding between the hydroxyl and amide groups, which can lead to peak tailing, and its high hydrophobicity.
Physicochemical Profiling & Strategy
Before method development, understanding the analyte's behavior is critical to selecting the correct stationary and mobile phases.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Naphthalene core with -OH (C3) and -CONMe2 (C2).[1][2] | Strong UV chromophore; significant hydrophobicity. |
| pKa (Phenol) | ~8.8 – 9.2 (Estimated) | The phenolic group is weakly acidic. At neutral pH, partial ionization may cause peak broadening. Acidic mobile phase is required to suppress ionization ( |
| LogP | ~2.2 – 2.8 | Moderately lipophilic. Requires a C18 stationary phase and a gradient with high organic strength for elution. |
| Intramolecular H-Bond | Present (3-OH | Planarizes the molecule, increasing retention but potentially reducing water solubility. |
| UV Maxima | ~230 nm (Primary), ~300 nm (Secondary) | 230 nm provides maximum sensitivity for trace analysis; 300 nm offers higher selectivity against non-naphthalene impurities. |
Method Development Logic (Decision Tree)
The following diagram outlines the logical pathway used to select the final chromatographic conditions.
Figure 1: Strategic decision tree for selecting column chemistry and mobile phase pH based on HDN properties.
Optimized Experimental Protocol
This protocol is the "Gold Standard" resulting from the optimization process. It is designed to be robust and transferable between laboratories.
Instrumentation & Reagents
-
HPLC System: Waters Alliance, Agilent 1260, or equivalent with Quaternary Pump and PDA/DAD detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Waters Symmetry C18.
-
Why: High surface area and "end-capping" reduce peak tailing caused by the phenolic hydroxyl group interacting with free silanols.
-
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Maintains pH ~2.5 to keep the phenol protonated (neutral), ensuring sharp peaks.[1] |
| Mobile Phase B | Acetonitrile (100%) | ACN has lower viscosity than Methanol, allowing lower backpressure.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Improves reproducibility of retention times. |
| Injection Volume | 10 µL | Standard loop size; adjust based on sensitivity needs. |
| Detection | 230 nm (BW 4 nm) | Max absorption for quantification. |
Gradient Program
HDN is hydrophobic.[1] An isocratic method may result in broad peaks or carryover. A gradient is recommended to clear the column of highly retained impurities (e.g., dimers).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 70 | 30 | Initial Equilibration |
| 10.00 | 10 | 90 | Linear Gradient (Elution) |
| 12.00 | 10 | 90 | Wash Step |
| 12.10 | 70 | 30 | Return to Initial |
| 17.00 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Note: Do not use 100% water as the diluent; HDN may precipitate.
-
-
Stock Solution (1.0 mg/mL): Weigh 10 mg HDN into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock into a 10 mL flask with Diluent.
Method Validation (ICH Q2 Standards)
To ensure the method is "fit for purpose," the following validation parameters must be met.
System Suitability Criteria
Run 6 replicate injections of the Working Standard (50 µg/mL) before starting sample analysis.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | %RSD |
| Peak Area | %RSD |
| Tailing Factor ( | |
| Theoretical Plates ( |
Linearity & Range
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Requirement: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Spike placebo (or solvent) with HDN at 80%, 100%, and 120% of the target concentration.
-
Requirement: Mean recovery between 98.0% – 102.0%.
Troubleshooting Guide
Common issues when analyzing naphthamide derivatives and their solutions.
Figure 2: Diagnostic workflow for resolving common chromatographic anomalies.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3][4] (2023).[4][5] Provides the global regulatory framework for validating HPLC methods.
-
PubChem. this compound (Compound Summary). National Library of Medicine. Used for physicochemical property verification (LogP, H-bond count).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed.). Wiley-Interscience.
-
SIELC Technologies. Separation of 3-Hydroxy-2-naphthoic acid. (Application Note). Serves as a grounding reference for the separation of the parent acid, supporting the use of acidic mobile phases for this class of compounds.
Sources
- 1. This compound | C13H13NO2 | CID 598422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. omicsonline.org [omicsonline.org]
Application Notes & Protocols: The Preparation of High-Quality Single Crystals of 3-Hydroxy-N,N-dimethyl-2-naphthamide for X-ray Diffraction
Abstract
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, a cornerstone of modern drug development and materials science.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating atomic arrangements in the solid state.[3] However, the success of this powerful analytical technique is entirely contingent upon the preparation of high-quality, single crystals. This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and single-crystal growth of 3-Hydroxy-N,N-dimethyl-2-naphthamide, a compound of interest for its potential applications in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the underlying principles of crystallization, empowering researchers to troubleshoot and adapt these methods for other challenging small molecules.
Introduction: The Imperative of Purity and Order
In the crystalline state, molecules arrange themselves in a highly ordered, repeating three-dimensional lattice.[4] X-ray diffraction leverages this periodicity; when a beam of X-rays strikes the crystal, it is diffracted into a unique pattern of intensities and angles.[3][5] This pattern is a direct consequence of the electron density distribution within the crystal, from which the precise location of each atom can be mathematically derived.
The quality of the diffraction data—and thus the resulting structural model—is directly proportional to the internal order of the crystal. Impurities, lattice defects, and the presence of multiple crystal forms (twinning) can severely degrade or even prevent a successful structure solution. Therefore, the journey to a high-resolution crystal structure begins not at the diffractometer, but with meticulous chemical synthesis and purification, followed by a patient and systematic approach to crystallization.[6] This document will guide you through that entire process.
Synthesis and Purification of this compound
The synthesis of the target compound is achieved through a two-step process: the conversion of 3-hydroxy-2-naphthoic acid to its corresponding acid chloride, followed by amidation with dimethylamine. High purity of the starting materials and careful execution of the reaction and workup are critical.
Synthesis Protocol
Step 1: Formation of 3-hydroxy-2-naphthoyl chloride
-
Rationale: The carboxylic acid functional group of 3-hydroxy-2-naphthoic acid is not sufficiently reactive to readily form an amide. Converting it to a more electrophilic acid chloride facilitates the subsequent reaction with dimethylamine. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature under a nitrogen atmosphere. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the setup is in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxy-2-naphthoyl chloride is a solid and can be used directly in the next step.
-
Step 2: Amidation with Dimethylamine
-
Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with dimethylamine to form the desired N,N-dimethyl amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve the crude 3-hydroxy-2-naphthoyl chloride from the previous step in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL per gram of starting acid).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq, typically supplied as a solution in THF or ethanol) and triethylamine (2.5 eq) in the same anhydrous solvent.
-
Add the dimethylamine solution dropwise to the cooled acid chloride solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude solid product.
-
Purification by Recrystallization
-
Causality: Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[8] The purer the compound, the higher the probability of growing high-quality single crystals.[6][9]
-
Protocol:
-
Solvent Screening: The choice of solvent is the most critical variable.[10] Given the aromatic and polar (hydroxyl, amide) nature of the target molecule, a screening of moderately polar solvents is recommended.
-
Place a small amount of the crude product (20-30 mg) into several different test tubes.
-
Add a few drops of a candidate solvent (see Table 1) to each tube and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the solvent to its boiling point. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath. The formation of well-defined crystals indicates a suitable solvent or solvent system. If the compound "crashes out" as a powder, the cooling was too rapid or the solvent is not ideal.[7] If an oil forms, the compound's melting point may be lower than the solvent's boiling point, or impurities are present.
-
Bulk Recrystallization: Once a suitable solvent (e.g., ethanol) is identified, dissolve the bulk of the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate further.[8]
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. Confirm purity by NMR spectroscopy and melting point analysis.
-
| Solvent Candidate | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Ethanol | 78 | 24.5 | Good for polar compounds, evaporates at a moderate rate. The hydroxyl group can form H-bonds. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and volatile. |
| Acetone | 56 | 20.7 | Excellent solvent, but its high volatility can sometimes lead to rapid crystallization.[8] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent often effective for compounds with ester or amide groups. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent that may be suitable, potentially in a solvent pair.[11] |
| Ethanol/Water | Variable | Variable | A common solvent pair. The compound is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until the solution becomes slightly turbid.[8] |
| DCM/Hexane | Variable | Variable | A polar/non-polar pair. Dissolve in minimal DCM and add hexane as the anti-solvent. |
| Table 1: Representative solvents for recrystallization screening of this compound. |
Protocols for Single Crystal Growth
Growing single crystals is an exercise in controlling the rate of supersaturation. A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility. This thermodynamically unstable state is the driving force for both nucleation (the initial formation of a crystal seed) and subsequent crystal growth.[12] The key to obtaining large, high-quality crystals is to allow the system to approach and pass through the saturation point very slowly, minimizing the number of nucleation sites and allowing existing nuclei to grow in an ordered fashion.[4][10]
Below are three common and effective methods. It is highly recommended to set up crystallizations using multiple methods and solvent systems simultaneously.
Method 1: Slow Evaporation
-
Principle: This is often the simplest and most common method.[6][13] A solution of the compound is prepared just below its saturation point. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystallization.[14]
-
Protocol:
-
Dissolve the purified compound in a suitable solvent (one in which it is moderately soluble) to create a clear, nearly saturated solution. A good starting point is 5-10 mg of compound in 0.5-1.0 mL of solvent.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small container like a vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.[10]
-
Cover the container. To control the evaporation rate, cover the vial with parafilm and pierce it with one or two small holes using a needle.[15] A larger hole or looser cap will lead to faster evaporation and likely smaller crystals.
-
Allow the solvent to evaporate over several days to weeks. Do not disturb the vial. Patience is paramount.[10]
-
Method 2: Vapor Diffusion
-
Principle: This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[11][16] A solution of the compound (in a "good" solvent) is allowed to equilibrate with the vapor of an "anti-solvent" (in which the compound is insoluble). As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, inducing crystallization.[14]
-
Protocol (Sitting Drop):
-
Prepare a concentrated solution of the purified compound (2-5 mg) in a small volume (20-50 µL) of a relatively low-volatility "good" solvent (e.g., toluene, ethyl acetate).
-
In a larger, sealable container (e.g., a screw-cap jar or a specialized crystallization plate), place 1-2 mL of a volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether). The anti-solvent must be miscible with the good solvent.
-
Place the small drop of your compound solution on a pedestal or bridge inside the larger container, ensuring the drop does not touch the reservoir of anti-solvent.
-
Seal the container tightly and store it in a stable, vibration-free environment.
-
Over time, the more volatile anti-solvent will diffuse through the vapor phase into the drop, slowly reducing the compound's solubility and promoting crystal growth.
-
Method 3: Slow Cooling
-
Principle: This method is effective for compounds whose solubility is highly dependent on temperature.[7] A saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.
-
Protocol:
-
Prepare a saturated solution of the purified compound in a suitable solvent at or near the solvent's boiling point.
-
Ensure all the solid has dissolved. If necessary, add a tiny amount more solvent to achieve a clear solution.
-
Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.
-
Seal the vial and place it into a Dewar flask filled with hot water or into a programmable heating block.
-
Allow the apparatus to cool to room temperature over 24-48 hours. The very slow cooling rate is crucial for the formation of large, well-ordered crystals.[7]
-
Experimental Workflows and Troubleshooting
The path from a pure compound to a diffraction-quality crystal is often iterative. The following diagrams illustrate the overall process and a key experimental setup.
Figure 2: Schematic of the sitting drop vapor diffusion method.
| Problem Observed | Potential Causes & Suggested Solutions |
| No Crystals Form | 1. Solution is undersaturated: Allow more solvent to evaporate; start with a more concentrated solution. [17] 2. Compound is too soluble: Change the solvent or use an anti-solvent (vapor/liquid diffusion). 3. Nucleation is inhibited: Try scratching the inside of the vial with a glass rod to create a nucleation site. [8] |
| Oily Precipitate ("Oiling Out") | 1. Solution is too supersaturated: Dilute the initial solution or slow down the crystallization process (e.g., slower evaporation, slower cooling). [17] 2. Impurities are present: Re-purify the compound. 3. Cooling is too rapid: Ensure a very slow cooling rate. |
| Too Many Small Crystals | 1. Rapid nucleation: The solution became supersaturated too quickly. Slow the process by using a colder temperature for diffusion methods or smaller holes for evaporation. [17] 2. Too many nucleation sites: Ensure glassware is scrupulously clean and filter the solution before setting it to crystallize. [10] |
| Crystals are Cracked or Opaque | 1. Solvent inclusion: The crystal grew too quickly, trapping solvent molecules in the lattice. Slowing the growth rate is necessary. 2. Phase transition or decomposition: The crystal may be unstable outside of its mother liquor. Keep crystals in the growth solution until ready to mount. |
| Table 2: Troubleshooting guide for common crystal growth issues. |
Crystal Selection, Mounting, and Data Collection
Selecting a Suitable Crystal
Once crystals have formed, they must be evaluated under a microscope. An ideal crystal for X-ray diffraction should:
-
Be a single, well-formed specimen, not an aggregate of multiple crystals.
-
Have sharp edges and smooth, reflective faces.
-
Be transparent and free of cracks or visible defects.
-
Be of an appropriate size, typically between 0.1 and 0.4 mm in at least two dimensions. [4]
Crystal Mounting Protocol
The goal of mounting is to affix a single crystal to the goniometer at the center of the X-ray beam while protecting it from the environment. [18]For data collection at low temperatures (typically 100 K), which is standard for small molecules to minimize thermal motion and radiation damage, cryo-crystallography techniques are used. [18]
-
Place a drop of the crystallization solution ("mother liquor") containing the crystals onto a microscope slide.
-
Add a drop of a cryoprotectant, such as paratone oil or NVH oil, nearby. [19]3. Using a specialized tool like a MiTeGen MicroMount™ or a nylon loop, carefully separate a single, ideal crystal from the others. [20]The loop should be slightly larger than the crystal itself. [21]4. Quickly move the crystal through the cryoprotectant oil to coat it. This prevents the formation of ice crystals from the mother liquor when cooled.
-
Immediately plunge the loop with the oiled crystal into liquid nitrogen to flash-cool it. [18][19]6. The mounted crystal, now vitrified at cryogenic temperatures, can be transferred to the goniometer head of the diffractometer within a cold stream of nitrogen gas.
X-ray Diffraction
Once mounted on the diffractometer, the crystal is centered in the X-ray beam. The instrument then rotates the crystal through a series of angles, collecting a diffraction image at each increment. A full dataset may consist of hundreds of such images. This data is then processed to determine the unit cell dimensions and symmetry of the crystal, and ultimately, to solve and refine the three-dimensional molecular structure.
Conclusion
The successful preparation of single crystals is a critical, often rate-limiting step in molecular structure determination. It is a discipline that blends systematic scientific methodology with careful experimental technique. By understanding the principles of synthesis, purification, and controlled supersaturation, researchers can significantly increase their success rate in obtaining high-quality crystals suitable for X-ray diffraction. The protocols and insights provided in this guide serve as a robust framework for the structural analysis of this compound and can be readily adapted for a wide range of other small organic molecules.
References
- Crystallization of small molecules. (n.d.). UAB.
- Rigaku. (n.d.). Introduction to single crystal X-ray analysis II. Mounting crystals. Rigaku Corporation.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
-
X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665-1689. DOI:10.1039/D2CS00697A. Retrieved from [Link]
- Staples, R. J. (2012, December 12). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry.
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science.
- Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL).
- Crystallisation Techniques. (2006, January 8). University of Western Australia.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Missouri.
- Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
- Probert, M. R. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
-
Synthesis of N,N-dimethyl-N-3-(3-hydroxy-2-naphthamido)propylamine. (n.d.). PrepChem.com. Retrieved from [Link]
- How to Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- Growing X-ray Quality Crystals. (n.d.). TU Graz, Institute of Inorganic Chemistry.
-
How do I grow and check whether the crystals I got are diffractable? (2015, July 3). ResearchGate. Retrieved from [Link]
- Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry.
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
- Method of producing 2-naphthamide derivative, and compounds for... (n.d.). Google Patents.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
-
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]
Sources
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. tugraz.at [tugraz.at]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. longdom.org [longdom.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. unifr.ch [unifr.ch]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
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- 18. resources.rigaku.com [resources.rigaku.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.muohio.edu [chemistry.muohio.edu]
- 21. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 3-Hydroxy-N,N-dimethyl-2-naphthamide in Aqueous Solutions
Welcome to the technical support center for 3-Hydroxy-N,N-dimethyl-2-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. Our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the solubility of structurally similar aromatic amides, this compound is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in some polar protic solvents like ethanol and acetone[1][2][3]. A general starting point for creating a stock solution would be to use DMSO.
Q3: My compound dissolves in an organic solvent, but precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a common phenomenon known as "crashing out" and occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution. This guide provides several strategies to overcome this issue, including the use of co-solvents, pH adjustment, and the addition of surfactants.
In-Depth Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with this compound in a question-and-answer format.
Initial Dissolution & Stock Solutions
Q4: I am starting my experiments. How should I prepare my initial stock solution of this compound?
A4: It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions into your aqueous buffer.
-
Rationale: Directly dissolving a hydrophobic compound in water is often futile. A concentrated stock in a suitable organic solvent allows for precise and reproducible dilutions into your final aqueous medium.
-
Recommended Solvents:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water[4].
-
Alternatives: Ethanol or acetone can also be effective[1][2]. However, be mindful of their potential effects on your specific experimental system (e.g., cell viability).
-
Table 1: Qualitative Solubility of a Structurally Similar Compound (3-Hydroxy-N-Phenyl-2-Naphthamide)
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| DMSO | Soluble | [1][2] |
Troubleshooting Aqueous Solubility
The following troubleshooting workflow can help you systematically address solubility challenges.
Q5: My compound is precipitating out of my aqueous buffer. How can I use a co-solvent to improve its solubility?
A5: Introducing a water-miscible organic co-solvent to your aqueous buffer before adding the compound stock can significantly enhance solubility.
-
Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for hydrophobic molecules to remain dissolved[4].
-
Recommended Co-solvents: Ethanol, isopropanol, or polyethylene glycol (PEG) are commonly used.
-
Protocol: Co-solvent Addition
-
Determine the final desired concentration of your compound and the co-solvent in the aqueous buffer. It is crucial to keep the co-solvent concentration as low as possible to avoid impacting your biological system. For cell-based assays, it is recommended to keep the final concentration of solvents like DMSO and ethanol below 1%[4].
-
Prepare the aqueous buffer containing the desired percentage of the co-solvent. For example, to make a 1% ethanol solution, add 1 mL of ethanol to 99 mL of your buffer.
-
Gently vortex the buffer-co-solvent mixture.
-
Add the required volume of your concentrated compound stock solution (prepared in a compatible organic solvent like DMSO) to the buffer-co-solvent mixture while vortexing to ensure rapid and uniform dispersion.
-
Q6: Can I adjust the pH of my aqueous buffer to improve the solubility of this compound?
A6: Yes, pH adjustment can be a very effective strategy, especially for compounds with ionizable groups. This compound has a phenolic hydroxyl group, which is weakly acidic.
-
Mechanism: By increasing the pH of the solution above the pKa of the hydroxyl group, the proton will be removed, forming a negatively charged phenolate ion. This ionized form is significantly more soluble in water than the neutral molecule[5].
-
Protocol: pH Adjustment
-
Prepare your aqueous buffer.
-
While monitoring the pH with a calibrated pH meter, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the desired pH is reached. For phenolic compounds, increasing the pH to a more alkaline state (e.g., pH 8-10) can improve solubility. However, always consider the pH stability of your compound and the requirements of your experiment.
-
Once the pH is stable, add your concentrated stock solution of this compound while vortexing.
-
If the compound dissolves, you may need to re-adjust the pH to your final experimental requirement. Be aware that lowering the pH may cause the compound to precipitate again if its solubility is highly pH-dependent.
-
Q7: I am still facing solubility issues. Can surfactants help?
A7: Absolutely. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles can encapsulate hydrophobic molecules, effectively increasing their apparent solubility.
-
Mechanism: The hydrophobic core of the micelle provides a favorable environment for the nonpolar naphthalene moiety of your compound, while the hydrophilic outer surface of the micelle allows it to remain dispersed in the aqueous medium.
-
Recommended Surfactants:
-
Non-ionic: Polysorbates such as Tween® 20 are generally considered mild and are widely used in biological applications[6].
-
Anionic: Sodium dodecyl sulfate (SDS) is a more potent solubilizing agent but can be harsher and may denature proteins.
-
-
Protocol: Surfactant-aided Solubilization
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).
-
To your aqueous buffer, add the surfactant stock solution to achieve a final concentration typically ranging from 0.05% to 0.5% (v/v) for Tween® 20. The optimal concentration should be determined empirically.
-
Mix the solution thoroughly to ensure the surfactant is fully dispersed.
-
Add your concentrated stock solution of this compound to the surfactant-containing buffer while vortexing.
-
Table 2: Starting Concentrations for Common Surfactants
| Surfactant | Type | Typical Starting Concentration (v/v) | Reference(s) |
| Tween® 20 | Non-ionic | 0.05% - 0.5% | |
| SDS | Anionic | 0.1% - 1% | [6] |
Q8: Does temperature affect the solubility of this compound?
A8: Yes, temperature can influence solubility. For most solid organic compounds, solubility in water increases with temperature[7].
-
Mechanism: Increasing the temperature provides more thermal energy to the system, which can help overcome the intermolecular forces within the crystal lattice of the solid, allowing it to dissolve more readily[7].
-
Application:
-
Gently warming your aqueous buffer (e.g., to 37°C or slightly higher) before adding the compound can improve solubility.
-
Be cautious, as excessive heat can degrade your compound. Always check the compound's stability at elevated temperatures.
-
It is also important to note that if the solution is cooled back to room temperature, the compound may precipitate out if the solution becomes supersaturated.
-
Summary and Key Considerations
-
Systematic Approach: Always start with preparing a concentrated stock in a suitable organic solvent like DMSO.
-
Incremental Changes: When troubleshooting, modify one parameter at a time (co-solvent, pH, surfactant, or temperature) to identify the most effective strategy.
-
Experimental Compatibility: The chosen solubilization method must be compatible with your downstream application. For instance, high concentrations of organic solvents or certain surfactants may be detrimental to cell cultures.
-
Final Concentration: Always aim to use the lowest possible concentration of any solubilizing agent that achieves the desired solubility of your compound.
By understanding the chemical principles behind solubility and systematically applying these troubleshooting strategies, you can overcome the challenges of working with this compound in aqueous solutions.
References
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Solubility of Two Disperse Dyes Derived from N-Alkyl and N-Carboxylic Acid Naphthalimides in the Presence of Gemini Cationic Surfactants. ResearchGate. Available at: [Link]
-
Effect of Temperature on N-a-S-(H) Composition, Solubility, and Structure. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. Available at: [Link]
-
Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. Available at: [Link]
-
Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. Available at: [Link]
-
Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. National Center for Biotechnology Information. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst. Organic Syntheses. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]
-
Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. ResearchGate. Available at: [Link]
-
Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. Available at: [Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]
-
TWEEN 20. Ataman Kimya. Available at: [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology. Available at: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]
-
When Should You Use Detergents in Western Blotting?. LI-COR Biosciences. Available at: [Link]
-
Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Current Applied Science and Technology. Available at: [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. ResearchGate. Available at: [Link]
-
The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. National Center for Biotechnology Information. Available at: [Link]
-
SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. IUPAC. Available at: [Link]
Sources
- 1. chemicalbull.com [chemicalbull.com]
- 2. 3-hydroxy-n-phenyl-2-naphthamide | 92-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing side reactions during the amidation of 3-hydroxy-2-naphthoic acid
Topic: Minimizing side reactions during the amidation of 3-hydroxy-2-naphthoic acid Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Application Support Hub. This guide addresses the specific challenges of amidating 3-hydroxy-2-naphthoic acid (3,2-HNA, also known as BONA). Due to the ortho-position of the hydroxyl group relative to the carboxylic acid, this substrate presents unique reactivity profiles compared to standard naphthoic acids.
The primary challenges are self-esterification (estolide formation) , O-acylation , and intramolecular hydrogen bonding that deactivates the electrophilic center.
🔬 Core Reaction Pathways & Side Reactions
Before troubleshooting, visualize the competition between the desired amidation and the parasitic side reactions.
Figure 1: Competitive pathways. Path 1 is desired. Path 2 (Oligomerization) and Path 3 (O-acylation) dominate when amine nucleophilicity is low or stoichiometry is uncontrolled.
🛠️ Method A: The "Phosphazo" Route (PCl₃ in Toluene/Xylene)
Best for: Anilines, Scale-up, Industrial Synthesis (Naphtol AS type).
This is the classic industrial method. It relies on generating a "phosphazo" intermediate (R-N=P-NH-R) which activates the acid while transiently protecting the amine.
Protocol Summary
-
Suspend 3,2-HNA and Amine (1:1.1 equiv) in dry Toluene or Xylene.
-
Heat to 60–80°C.
-
Add
(0.4–0.5 equiv) dropwise. -
Reflux until HCl evolution ceases (2–4 hours).
-
Critical: Treat with aqueous
to hydrolyze phosphorus byproducts.
Troubleshooting Guide: PCl₃ Method
Q: The reaction mixture turned into a solid, unstirrable gummy mass.
-
Diagnosis: Estolide Formation (Oligomerization).
-
Cause: If the amine is not nucleophilic enough or if
is added too fast before the amine-phosphorus complex forms, the activated acid reacts with the phenolic -OH of a neighboring 3,2-HNA molecule.
-
-
Solution:
-
Order of Addition: Ensure the Amine and
are mixed first (forming the phosphazo complex) before adding the 3,2-HNA, OR add very slowly to the mixture of Acid+Amine. -
Solvent: Switch from Toluene to Chlorobenzene or o-Dichlorobenzene to improve solubility of intermediates.
-
Q: My yield is low, and the product smells like phenol.
-
Diagnosis: Decarboxylation.
-
Cause: Prolonged heating at reflux (>110°C) without sufficient amine reaction. 3,2-HNA can decarboxylate to 2-naphthol.
-
-
Solution:
-
Limit reflux time.
-
Monitor reaction by TLC/HPLC. If 2-naphthol (lower MW) appears, lower the temperature to 80–90°C and extend time.
-
Q: The product has high ash content or inorganic residue.
-
Diagnosis: Incomplete Hydrolysis of Phosphorous Intermediates.
-
Solution:
-
The quench step is vital. After the reaction, add hot water and adjust pH to ~9 with Sodium Carbonate (
). Steam distill the solvent if possible, or vigorously stir the biphasic mixture at 80°C for 30 mins to break down P-O-C bonds.
-
🧪 Method B: Direct Coupling (HATU / EDC / DCC)
Best for: Complex amines, MedChem, Lab Scale.
Direct coupling avoids harsh acidic conditions but struggles with the ortho-phenol acting as a competitive nucleophile.
Protocol Summary
-
Dissolve 3,2-HNA (1.0 equiv) in DMF or DCM.
-
Add Base: DIPEA (2.0–3.0 equiv).
-
Add Coupling Agent: HATU (1.1 equiv).
-
Wait 5 mins for activation, then add Amine (1.1 equiv).
Troubleshooting Guide: Direct Coupling
Q: I see two spots close together on TLC. One is my product, what is the other?
-
Diagnosis: O-Acylated Product (Phenolic Ester).
-
Cause: The coupling agent activated the carboxyl group, but the phenol of another molecule (or the same molecule) reacted. Alternatively, the product formed but was subsequently O-acylated by excess activated acid.
-
-
Solution:
-
Base Choice: Use a weaker base like Collidine or 2,6-Lutidine instead of Triethylamine/DIPEA. Strong bases deprotonate the phenol (pKa ~9), making it a better nucleophile. Keeping it protonated reduces side reactions.
-
Stoichiometry: Use a slight excess of Amine, not Acid.
-
Q: The reaction is extremely slow compared to benzoic acid.
-
Diagnosis: Intramolecular Hydrogen Bonding.
-
Solution:
-
Disrupt the H-Bond: Use DMF or DMAc as solvent (H-bond acceptors).
-
Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole) if using EDC/DCC. The nitrogen in the pyridine ring of HOAt helps coordinate the incoming amine.
-
🛡️ Method C: The Protection Strategy (Acetylation)
Best for: High-value synthesis where yield is paramount.
If direct methods fail, protect the phenol.
-
Step 1: Acetylate 3,2-HNA with Acetic Anhydride (
) 3-acetoxy-2-naphthoic acid. -
Step 2: Convert to Acid Chloride (
, Cat. DMF). -
Step 3: React with Amine.
-
Step 4: Deprotect (Hydrolysis).
Q: Can I do this in one pot?
-
Answer: Yes. You can perform the coupling using the acetoxy-acid. During the workup (basic hydrolysis), the acetyl group is often cleaved, revealing the free phenol.
-
Warning: Ensure your amine is stable to the basic hydrolysis conditions required to remove the acetyl group.
📊 Comparison of Reagents
| Reagent | Primary Risk | Side Product | Recommended For |
| PCl₃ | Moisture Sensitivity | Phosphorous esters / Tars | Simple Anilines, Large Scale |
| SOCl₂ | Polymerization | Estolides (Polyesters) | Protected 3,2-HNA (Acetoxy) |
| DCC/EDC | O-Acylation | N-Acylurea rearrangement | Small scale, robust amines |
| HATU | Over-activation | O-acylated dimers | Complex/Hindered Amines |
| Boric Acid | Low Reactivity | None (very clean, slow) | Green Chemistry / Catalytic |
❓ Frequently Asked Questions (FAQ)
Q: Why is 3-hydroxy-2-naphthoic acid so much harder to couple than 6-hydroxy-2-naphthoic acid? A: It is the "Ortho Effect." In 3,2-HNA, the hydroxyl group is adjacent to the carboxylic acid. This creates a strong intramolecular hydrogen bond (reducing reactivity) and steric hindrance. In 6,2-HNA, the groups are far apart and behave independently.
Q: Can I use Thionyl Chloride (
Q: How do I remove the unreacted 3,2-HNA from my product? A: 3,2-HNA is an acid.
-
Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).
-
Wash with saturated Sodium Bicarbonate (
) . -
The unreacted acid will move to the aqueous layer. The amide (product) will remain in the organic layer.
-
Note: High pH washes (NaOH) might deprotonate the phenol of your product, causing it to wash out too. Stick to mild Bicarbonate.
🔗 References
-
Synthesis of Naphthol AS (Industrial PCl3 Method):
-
Direct Amidation Catalysis (Borane/Boric Acid):
-
Preventing O-Acylation (Chemoselectivity):
-
Title: Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids.
-
Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
-
-
Properties of 3-Hydroxy-2-naphthoic acid:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid [organic-chemistry.org]
- 3. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Borane-Pyridine: An Efficient Catalyst for Direct Amidation | MDPI [mdpi.com]
- 7. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof - Google Patents [patents.google.com]
- 8. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Page loading... [wap.guidechem.com]
Removing unreacted dimethylamine from 3-Hydroxy-N,N-dimethyl-2-naphthamide crude product
[1]
Executive Summary & Chemical Logic
The purification of 3-Hydroxy-N,N-dimethyl-2-naphthamide (Target) from unreacted dimethylamine (Impurity) relies on exploiting the drastic difference in acid-base properties between the two species.[1]
-
The Target (Amide/Phenol): Contains a phenolic hydroxyl group at the C3 position. While phenols are generally acidic (
), the proximity to the amide carbonyl at C2 often creates a strong intramolecular hydrogen bond.[1] This renders the molecule neutral in standard organic solvents but deprotonatable by strong bases. -
The Impurity (DMA): A secondary amine with basic character (
of conjugate acid ).[1][2] It is volatile (b.p. 7°C) but frequently persists in crude solids as a hydrochloride salt (DMA[1]·HCl) or trapped within the crystal lattice, making simple vacuum drying ineffective.
This guide provides three tiered protocols ranging from standard extraction to advanced "back-extraction" techniques.[1]
Diagnostic Module: Confirming the Impurity
Before initiating purification, confirm the nature of the contamination. DMA is often mistaken for solvent peaks.[1]
| Method | Observation | Interpretation |
| Broad singlet or multiplet at | Free base DMA. Often shifts depending on concentration/pH.[1] | |
| Sharp singlet at | DMA Salts (HCl/TFA). Salts are non-volatile and sticky.[1] | |
| Smell | Fishy, ammoniacal odor.[1] | Free base DMA is present.[1][3] |
| Physical State | Oily residue or hygroscopic solid.[1][2] | Indicates presence of DMA[3][4]·HCl (hygroscopic salt).[1] |
Protocol A: The pH-Switch Extraction (Standard)
Best For: Routine removal of DMA (free base or salt) from the crude reaction mixture.
Mechanism: Converts lipophilic DMA into water-soluble dimethylammonium chloride (
Reagents Required
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Note: DCM is preferred for naphthamides due to higher solubility.[1]
-
-
Acid Wash: 1N Hydrochloric Acid (HCl).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude product in DCM (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1]
-
Acidic Wash (The Critical Step):
-
Neutralization: Wash the organic layer once with water, then once with saturated Sodium Bicarbonate (
) to remove excess acid.[1] -
Drying: Dry organic layer over anhydrous
, filter, and concentrate via rotary evaporation.
Protocol B: The "Back-Extraction" Deep Clean[1]
Best For: Crude products containing non-acidic impurities (e.g., decarboxylated byproducts) in addition to DMA.[1] Mechanism: Exploits the acidity of the phenolic -OH. The Target is moved into water (as a phenolate salt), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, precipitating the Target while DMA remains in the water.
Visualization of Logic (Graphviz)[1]
Caption: Protocol B Logic Flow.[1] By temporarily solubilizing the target as a phenolate, we achieve orthogonal purification.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve crude in EtOAc.
-
Base Extraction: Extract the organic layer 2x with 1M NaOH .
-
Observation: The Target (yellowish) will move into the aqueous phase. The organic phase should contain only non-phenolic impurities.
-
-
Separation: Collect the aqueous (basic) layers.[1] Discard the organic layer (verify by TLC first!).[1]
-
Acidification: Cool the aqueous solution to 0°C. Slowly add 6M HCl with stirring until pH reaches ~2.
-
Result: The Target will precipitate as a solid. DMA will convert to DMA·HCl and remain dissolved in the water.[7]
-
-
Isolation: Filter the solid, wash with copious water, and dry.[1]
Protocol C: The "Salt-Break" Evaporation (Volatility)[1]
Best For: Large scale batches where extraction is impractical, or if the product is water-sensitive.[1] Issue: DMA·HCl has a high melting point (~171°C) and will not evaporate on a rotovap.[1] You must break the salt to make it volatile.
Workflow
Troubleshooting & FAQs
Q: I used Protocol A (Acid Wash), but my product precipitated during the wash.
-
Cause: Your product might be less soluble in DCM than expected, or the HCl concentration was too high (salting out effect).[1]
-
Fix: Add more DCM. If that fails, switch to Ethyl Acetate .[1] If a solid forms at the interface, filter it—it might be your pure product (check by NMR).[1]
Q: The DMA peak in NMR is gone, but I see a new peak at
-
Diagnosis: Did you use Dimethylformamide (DMF) in the reaction? This is likely residual DMF, not DMA.
-
Fix: DMF is water-soluble but requires vigorous washing.[1] Use Protocol A but increase water washes to 5x. Alternatively, wash with 5% LiCl solution , which is highly effective at removing DMF.[1]
Q: Can I use Copper Sulfate (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and solubility data of organic amines and phenols).
-
PubChem. (n.d.).[1][9] 3-Hydroxy-2-naphthoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] (Verifying acidity of the parent naphthoic scaffold).
Sources
- 1. PubChemLite - 3-hydroxy-2-naphthamide (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. chinaamines.com [chinaamines.com]
- 3. What is Dimethylamine hydrochloride?_Chemicalbook [chemicalbook.com]
- 4. US8912320B2 - Process for removing dimethylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. echemi.com [echemi.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Steric Hindrance in 3-Hydroxy-N,N-dimethyl-2-naphthamide Derivatives
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Hydroxy-N,N-dimethyl-2-naphthamide and its derivatives. This guide is structured to provide actionable solutions to common synthetic challenges, particularly those arising from steric hindrance. We will explore the causality behind experimental choices, offering field-proven insights to navigate these complex molecular systems.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact the synthesis and modification of this compound derivatives?
A1: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atoms or groups within a molecule obstruct a chemical reaction.[1][2] In the context of this compound, hindrance arises from several key features:
-
The Naphthyl Scaffold: The large, rigid naphthalene ring system itself presents a significant steric barrier.
-
Peri-Interactions: The hydrogen atom at the C4 position can sterically clash with substituents at the C3 position (the hydroxyl group), influencing the orientation of reactants.
-
The Dimethylamide Group: The N,N-dimethyl groups are not planar and their rotation creates a "cone" of steric influence that can block access to the adjacent C1 and C3 positions on the naphthalene ring.
This congestion makes reactions like amide bond formation or further substitution on the naphthyl ring challenging, as it slows the approach of nucleophiles or electrophiles to the reactive centers.[3][4][5]
Q2: What are the typical signs in an experiment that point towards steric hindrance as the root cause of failure?
A2: Identifying steric hindrance as the primary issue is crucial for effective troubleshooting. Common signs include:
-
Low or No Product Yield: Despite using stoichiometric equivalents of reactants and appropriate conditions, the desired product is formed in minimal quantities or not at all.
-
Incomplete or Stalled Reactions: Monitoring the reaction (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material, even after extended reaction times or heating.
-
Formation of Side Products: Instead of the desired reaction, you might observe products from less-hindered pathways, such as reaction at a different, more accessible site on the molecule.
-
Requirement for Harsh Conditions: The reaction only proceeds under forcing conditions (e.g., very high temperatures or pressures), which can lead to decomposition of starting materials or products.[6]
Q3: Can computational chemistry predict or help me understand the steric challenges with my specific derivative?
A3: Absolutely. Computational modeling is a powerful, non-empirical tool for predicting and analyzing steric effects. Techniques like Density Functional Theory (DFT) can be used to:
-
Visualize Molecular Conformations: Calculate the lowest energy (most stable) 3D structure of your molecule, revealing how bulky groups are oriented in space.
-
Analyze Steric Parameters: Quantify the size and shape of substituents using parameters like Verloop steric parameters (L, B1, B5) or substituent volume, which can be correlated with reaction outcomes.[7]
-
Model Reaction Pathways: Compute the energy profile of a potential reaction, identifying the activation energy barrier. A high activation barrier often corresponds to significant steric clash in the transition state.[8][9]
This predictive power allows you to assess the feasibility of a planned synthetic route and choose appropriate reagents before committing to extensive lab work.[10][11]
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis and functionalization of this compound derivatives.
Problem 1: Low yield during the initial amide bond formation between 3-hydroxy-2-naphthoic acid and dimethylamine.
This is a classic challenge where the bulky naphthyl group hinders the approach of the amine to the carboxylic acid. Standard coupling procedures often fail.[12]
Solution 1.1: Activation via Acyl Halide Intermediate
The most direct way to increase the reactivity of the carboxylic acid is to convert it to a more electrophilic acyl chloride.
Protocol: Acyl Chloride Formation and Amidation
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend 3-hydroxy-2-naphthoic acid (1.0 eq.) in an anhydrous, non-protic solvent like Dichloromethane (DCM) or Toluene.
-
Activation: Add oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (CO₂, CO) ceases.
-
Amidation: In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq.) and a non-nucleophilic base like triethylamine (3.0 eq.) in anhydrous DCM at 0 °C.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution at 0 °C.
-
Workup: After the addition, allow the reaction to stir at room temperature for an additional 1-2 hours. Quench with water, extract the product with an organic solvent, and purify via column chromatography.
Causality: The acyl chloride is a highly reactive electrophile, significantly lowering the activation energy for the nucleophilic attack by dimethylamine, thereby overcoming the steric barrier.
Solution 1.2: Advanced Coupling Reagents for Hindered Systems
When acyl chloride formation is not viable due to other functional groups, modern coupling reagents can be employed.
| Reagent Strategy | Mechanism of Action | Recommended Base | Key Advantage |
| HATU/HOAt | Forms a highly activated O-acylisourea intermediate that is less susceptible to racemization and reacts efficiently with hindered amines. | Non-nucleophilic amine base (e.g., DIPEA) | High efficiency for sterically demanding couplings. |
| Acyl Fluorides (in-situ) | Generated in-situ using reagents like BTFFH, acyl fluorides act like activated esters while minimizing steric bulk between coupling partners.[12] | DIPEA or 2,6-lutidine | Reduces byproduct formation and is effective for electron-deficient or hindered amines.[12] |
| Grignard Reagent Coupling | In an alternative strategy, Grignard reagents can be coupled directly to isocyanates to form exceptionally hindered amides, bypassing the traditional acid-amine coupling.[3][4] | Not required | Provides a robust solution for cases where other methods fail.[3] |
Problem 2: Poor efficiency in N-arylation reactions with the amide nitrogen.
Attempting to arylate the nitrogen of the N,N-dimethylamide group is exceptionally difficult due to its low nucleophilicity and the steric shielding by the two methyl groups and the naphthyl scaffold. However, related C-N cross-coupling reactions on other parts of the molecule can also be hindered.
Solution 2.1: Strategic Catalyst and Ligand Selection for Palladium-Catalyzed Cross-Coupling
The success of modern cross-coupling reactions hinges on the ligand coordinated to the metal center. For sterically hindered substrates, the choice of ligand is critical. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13]
Workflow: Troubleshooting a Hindered C-N Cross-Coupling
Caption: Troubleshooting workflow for hindered C-N cross-coupling reactions.
Key Considerations for Ligand Selection:
| Ligand Type | Example | Key Feature | Best For... |
| Biaryl(dialkyl)phosphine | BrettPhos | Contains a bulky biaryl backbone and alkyl groups on the phosphorus atom, creating a sterically demanding coordination sphere.[14] | Arylation of hindered primary amines and amides.[14] |
| Biaryl(diaryl)phosphine | JackiePhos | Features electron-withdrawing groups (e.g., CF₃) on the P-bound aryl groups, creating a more electrophilic and less demanding Pd(II) intermediate.[8] | N-arylation of acyclic secondary amides with challenging aryl halides.[8] |
| Bidentate Ligands | Xantphos | A wide bite-angle ligand that forces a specific geometry (κ¹-amidate), which can facilitate reductive elimination by preventing inhibitory Pd-O coordination.[13] | General C-N coupling, especially when side-reactions are an issue. |
Solution 2.2: Copper-Catalyzed N-Arylation (Goldberg Reaction)
As an alternative to palladium, copper-catalyzed systems can be effective for the N-arylation of amides, particularly when palladium systems fail.[15]
Protocol: Goldberg Reaction for Hindered Amides
-
Setup: Combine the naphthamide derivative (1.0 eq.), the aryl iodide or bromide (1.2 eq.), a copper(I) salt like CuI (5-10 mol%), and a strong base like K₃PO₄ or K₂CO₃ (2.0 eq.) in a sealed tube.
-
Ligand: Add a chelating diamine ligand, such as N,N'-dimethylethylenediamine (10-20 mol%).
-
Solvent: Use a high-boiling polar aprotic solvent like Dioxane or Toluene.
-
Heating: Heat the reaction to 100-130 °C for 12-24 hours.
-
Workup: After cooling, filter the reaction mixture through celite to remove inorganic salts, concentrate the filtrate, and purify the residue by column chromatography.
Causality: The chelating diamine ligand plays a crucial role in stabilizing the active copper(I) species and facilitating the oxidative addition and reductive elimination steps.[15]
References
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
- Synthesis of N,N-dimethyl-N-3-(3-hydroxy-2-naphthamido)propylamine. PrepChem.com.
- The Synthesis of Sterically Hindered Amides.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
- Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
- New approaches to amide arylation and alkylation under mild conditions. American Chemical Society.
- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
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- Mechanistic Studies on the Copper-Catalyzed N-Aryl
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- Method of producing 2-naphthamide derivative, and compounds for...
- Efficient synthesis of N-(ethylcarbamothioyl)
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- Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methc
- Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase.
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- Spectroscopic properties of molecules related to hindered isomers of retinal. Indian Academy of Sciences.
- Steric hindrance – Knowledge and References. Taylor & Francis.
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Validation & Comparative
FTIR characteristic absorption peaks of 3-Hydroxy-N,N-dimethyl-2-naphthamide
An In-Depth Guide to the FTIR Spectroscopy of 3-Hydroxy-N,N-dimethyl-2-naphthamide: A Comparative Analysis
Introduction: Structural Elucidation via Vibrational Spectroscopy
This compound is a synthetic organic compound featuring a polycyclic aromatic naphthalene core, a hydroxyl group, and a tertiary amide functional group. Its utility in medicinal chemistry and materials science necessitates unambiguous structural confirmation, for which Fourier-Transform Infrared (FTIR) spectroscopy is a primary and indispensable analytical technique. FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.
This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the characteristic FTIR absorption peaks of this compound. We will dissect its spectrum by comparing it with structurally related alternatives—3-hydroxy-2-naphthoic acid and N,N-dimethylformamide (DMF)—to provide a clear rationale for peak assignments. This comparative approach not only validates the interpretation but also highlights the contribution of each molecular moiety to the overall spectrum.
Core Spectral Analysis: Assigning the Vibrational Fingerprint
The FTIR spectrum of this compound is a composite of absorptions from its three key structural components: the hydroxylated naphthalene ring, the tertiary amide group, and the N-alkyl groups.
-
Hydroxyl (O-H) and C-H Stretching Region (4000-2800 cm⁻¹):
-
O-H Stretch: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1][2] Its breadth is a direct result of intermolecular hydrogen bonding in the solid state, which creates a continuum of vibrational energy states.[3]
-
Aromatic C-H Stretch: Weak to medium intensity sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5] These arise from the stretching vibrations of the C-H bonds on the naphthalene ring.
-
Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the two methyl groups on the amide nitrogen appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[6]
-
-
Carbonyl and Aromatic Double Bond Region (1700-1400 cm⁻¹):
-
Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum. For a tertiary amide, the C=O stretching vibration, known as the Amide I band, typically appears in the range of 1690-1630 cm⁻¹.[1][7] The partial double bond character of the C-N bond in amides, due to resonance, lowers this frequency compared to a standard ketone (~1715 cm⁻¹).[8] Conjugation with the naphthalene ring system further influences this band's position.
-
Aromatic C=C Stretch: The naphthalene ring gives rise to several medium-to-weak absorptions between 1600 cm⁻¹ and 1400 cm⁻¹, resulting from in-plane carbon-carbon stretching vibrations.[4][5]
-
-
Fingerprint Region (<1400 cm⁻¹):
-
C-N Stretch: The stretching vibration of the tertiary amide C-N bond is expected in the 1300-1150 cm⁻¹ range.[2] This band can be coupled with other vibrations, making a precise assignment complex.
-
C-O Stretch: The stretching of the phenolic C-O bond typically results in a strong absorption between 1320-1000 cm⁻¹.[2]
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane C-H bending ("oop") vibrations of the aromatic hydrogens.[5] The specific pattern of these bands can be diagnostic of the substitution pattern on the naphthalene ring.
-
Comparative Analysis: Isolating Functional Group Contributions
To substantiate our peak assignments for this compound, we compare its expected spectrum with that of its precursors and analogues. This method allows for the confident assignment of vibrational modes by observing their presence or absence in related structures.
| Vibrational Mode | This compound (Expected, cm⁻¹) | 3-Hydroxy-2-naphthoic acid (Reference, cm⁻¹)[9][10] | N,N-Dimethylformamide (Reference, cm⁻¹)[8][11] | Rationale for Assignment |
| O-H Stretch (H-bonded) | ~3400-3200 (Broad, Strong) | ~3300-2500 (Very Broad, Strong) | Absent | Present in both hydroxyl-containing naphthalenes. Broader in the carboxylic acid due to strong dimer hydrogen bonding. |
| Aromatic C-H Stretch | ~3100-3000 (Medium) | ~3100-3000 (Medium) | Absent | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | ~2950-2850 (Medium) | Absent | ~2930, 2870 (Medium) | Corresponds to the N-methyl groups, present only in the target molecule and DMF. |
| C=O Stretch | ~1650-1630 (Strong) | ~1680-1660 (Strong) | ~1675 (Strong) | The Amide I band in the target molecule. The carboxylic acid and DMF C=O stretches appear at slightly different frequencies due to their distinct electronic and bonding environments.[8] |
| Aromatic C=C Stretch | ~1600-1450 (Multiple, Medium) | ~1600-1450 (Multiple, Medium) | Absent | Characteristic fingerprint of the naphthalene ring system. |
| C-N Stretch | ~1260 (Medium) | Absent | ~1442 (Medium) | A key vibration associated with the amide linkage.[12] |
| Phenolic C-O Stretch | ~1200 (Strong) | ~1200 (Strong) | Absent | Present in molecules containing the Ar-OH moiety. |
| Aromatic C-H "oop" | ~900-700 (Strong) | ~900-700 (Strong) | Absent | Out-of-plane bending vibrations are characteristic of the substituted naphthalene core. |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure of this compound and highlights the bonds responsible for its principal FTIR absorption peaks.
Caption: Molecular structure and key vibrational modes of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol describes a self-validating system for obtaining the FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method. This technique is chosen for its reliability and ability to produce high-quality spectra for solid-phase materials.
Objective: To obtain a high-resolution FTIR transmission spectrum of this compound from 4000 cm⁻¹ to 400 cm⁻¹.
Materials:
-
FTIR Spectrometer (e.g., ThermoFisher Nicolet iS50)
-
This compound (analytical grade)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Infrared (IR) heat lamp
Methodology:
-
Preparation of KBr:
-
Gently grind ~200 mg of FTIR-grade KBr in an agate mortar and pestle for 1 minute to create a fine powder.
-
Place the powdered KBr under an IR heat lamp for at least 2 hours to eliminate adsorbed water. The presence of water can introduce broad O-H absorption bands around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, potentially obscuring key sample peaks.[3]
-
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and closed.
-
Purge the compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water vapor and CO₂ interference.
-
Collect a background spectrum. This scan measures the instrument's baseline and will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add the sample to ~100 mg of the dried KBr powder in the agate mortar.
-
Grind the mixture gently but thoroughly for 2-3 minutes until a homogenous, fine powder is obtained. Inadequate mixing will result in a poor-quality spectrum with low signal-to-noise.
-
Transfer a portion of the mixture to the pellet die.
-
Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 2 minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Close the sample compartment and allow it to purge for 2-3 minutes.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the wavenumbers of the key absorption bands for analysis and comparison.
-
References
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]
-
Ryan, S. O., & Pielak, G. J. (2014). FTIR spectroscopic imaging of protein aggregation in living cells. PMC. Available from: [Link]
-
Durgaprasad, G., Sathyanarayana, D. N., & Patel, C. C. (1971). Infrared Spectra and Normal Vibrations of N,N-Dimethylformamide and N,N-Dimethylthioformamide. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Oberg, F., & Taly, A. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Available from: [Link]
-
ResearchGate. Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives. Available from: [Link]
-
Wang, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available from: [Link]
-
RSC Publishing. (2012). Synchrotron-based highest resolution Fourier transform infrared spectroscopy of naphthalene (C10H8) and indole (C8H7N) and its application to astrophysical problems. Faraday Discussions. Available from: [Link]
-
Wikipedia. Dimethylformamide. Available from: [Link]
-
Indian Academy of Sciences. Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Available from: [Link]
-
Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. PUBDB. Available from: [Link]
-
NIST. Formamide, N,N-dimethyl-. NIST WebBook. Available from: [Link]
-
ResearchGate. FTIR reflective spectrum of DMF and DMF saturated with dehydrated GS powder. Available from: [Link]
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH. Available from: [Link]
-
SpectraBase. 3-Hydroxy-2-naphthoic acid hydrazide. Available from: [Link]
-
PubChem - NIH. 3-Hydroxy-2-naphthoic acid. Available from: [Link]
-
Ibrahim, M., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. Available from: [Link]
-
ResearchGate. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Available from: [Link]
-
Bernstein, M. P., et al. (2002). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. The Astrophysical Journal. Available from: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide. Available from: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]
-
Journal of Molecular Structure. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]
-
Wang, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available from: [Link]
-
Wang, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available from: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available from: [Link]
-
University of Puget Sound. IR Absorption Table. Available from: [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]
-
U.S. Environmental Protection Agency. Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available from: [Link]
-
Wikipedia. 3-Hydroxy-2-naphthoic acid. Available from: [Link]
-
SpectraBase. 3-Hydroxy-N,N-dimethyl-3,3-diphenyl-propanamide. Available from: [Link]
-
UCLA Chemistry. IR Chart. Available from: [Link]
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Comparing UV-Vis spectra of 3-Hydroxy-N,N-dimethyl-2-naphthamide vs. 3-hydroxy-2-naphthoic acid
Comparative Spectroscopic Guide: 3-Hydroxy-N,N-dimethyl-2-naphthamide vs. 3-Hydroxy-2-naphthoic Acid
Executive Summary
This technical guide compares the UV-Vis spectral properties of 3-hydroxy-2-naphthoic acid (3HNA) and its sterically hindered derivative, This compound .
The core distinction lies in their molecular geometry. 3HNA maintains a planar structure facilitated by a strong intramolecular hydrogen bond (IMHB), enabling efficient Excited-State Intramolecular Proton Transfer (ESIPT). In contrast, the N,N-dimethyl amide derivative exhibits a sterically induced twist of the amide group relative to the naphthalene ring. This deplanarization disrupts conjugation, causing a hypsochromic (blue) shift in absorption and significantly altering its ESIPT efficiency.
Structural & Mechanistic Basis
To interpret the spectra, one must first understand the ground-state geometries.
-
3-Hydroxy-2-naphthoic Acid (3HNA): The carboxylic acid group is coplanar with the naphthalene ring. A strong IMHB exists between the phenolic proton (3-OH) and the carbonyl oxygen (C=O) of the acid. This pre-orientation is the prerequisite for ESIPT.
-
This compound: The bulky N,N-dimethyl group experiences steric repulsion with the peri-hydrogen (H1) of the naphthalene ring. To relieve this strain, the amide bond rotates out of the naphthalene plane. This "twist" weakens the IMHB and reduces the
-conjugation length.
Visualizing the Mechanism (Graphviz)
Figure 1: Comparative mechanistic pathway showing the impact of steric twisting on the ESIPT process.
Comparative Spectral Data
The following data summarizes the key absorption characteristics in a non-polar solvent (e.g., Cyclohexane or Toluene) where IMHB is dominant.
| Feature | 3-Hydroxy-2-naphthoic Acid (3HNA) | This compound |
| Primary Abs. Max ( | ~360 nm (long-wave tail) | ~320–330 nm |
| Secondary Abs. Peak | ~280 nm | ~270 nm |
| Spectral Shift | Reference | Hypsochromic (Blue) Shift (~30-40 nm) |
| Molar Extinction ( | High ( | Lower (due to loss of planarity) |
| Stokes Shift | Very Large (~6,000–8,000 cm⁻¹) | Reduced / Normal Fluorescence dominant |
| Emission Type | Dual (Enol + Keto Tautomer) | Primarily Enol (Normal) |
Detailed Analysis
-
The Blue Shift: The N,N-dimethyl amide absorbs at shorter wavelengths compared to the acid. The "twist" of the amide carbonyl out of the plane breaks the conjugation of the naphthalene
-system with the carbonyl auxiliary. This raises the energy of the LUMO, increasing the energy gap ( ) for the transition. -
Vibrational Structure: 3HNA often shows a broad, structureless band at 360 nm due to the vibrational broadening associated with the proton transfer coordinate. The amide derivative often displays a sharper, more defined naphthalene-like spectrum because the coupling to the proton transfer coordinate is weaker.
Experimental Methodology
To replicate these spectra or validate the purity of synthesized compounds, follow this standardized protocol.
Reagents & Preparation
-
Solvents: Spectroscopic grade Cyclohexane (non-polar, promotes IMHB) and Methanol (polar protic, disrupts IMHB).
-
Concentration: Prepare stock solutions at
M. -
Blank: Pure solvent baseline correction is critical due to the UV cutoff of some solvents near 220 nm.
Step-by-Step Protocol
-
Baseline Correction:
-
Insert cuvettes containing pure solvent into both reference and sample paths (if dual-beam).
-
Scan 200–600 nm.
-
-
Sample Measurement (Acid - 3HNA):
-
Sample Measurement (Amide - N,N-dimethyl):
-
Solvatochromic Test (Optional but Recommended):
-
Add 10% Methanol to the Cyclohexane solutions.
-
3HNA: The long-wavelength band will diminish or shift as intermolecular H-bonding with methanol competes with the intramolecular bond.
-
Amide: The shift will be less pronounced regarding the vibrational shape, but general solvatochromic shifts (red shift due to polarity) will occur.
-
Workflow Diagram (Graphviz)
Figure 2: Standardized workflow for comparative spectral analysis.
References
-
Woolfe, G. J., & Thistlethwaite, P. J. (1981). Excited state intramolecular proton transfer in the methyl ester of 3-hydroxy-2-naphthoic acid. Journal of the American Chemical Society. Link
-
Klymchenko, A. S., & Demchenko, A. P. (2002). Electrochromic modulation of excited-state intramolecular proton transfer: the new principle in design of fluorescence sensors. Journal of the American Chemical Society. Link
-
Catalán, J., et al. (1990). The role of the intramolecular hydrogen bond in the photophysics of salicylic acid derivatives. Journal of Physical Chemistry. Link
-
Abou-Zied, O. K. (2015). The effect of solvent and structure on the ESIPT process in 3-hydroxy-2-naphthoic acid. Chemical Physics Letters. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 2. Methyl 3-hydroxy-2-naphthoate | C12H10O3 | CID 70163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV–vis absorbance spectra, molar extinction coefficients and circular dichroism spectra for the two cyanobacterial metabolites anabaenopeptin A and anabaenopeptin B - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis and melting point determination of 3-Hydroxy-N,N-dimethyl-2-naphthamide
CAS: 24476-07-1 | Formula: C₁₃H₁₃NO₂ | MW: 215.25 g/mol [1][2]
Executive Summary & Structural Context
3-Hydroxy-N,N-dimethyl-2-naphthamide is a specialized naphthalene derivative used primarily as a pharmaceutical intermediate and a coupling component in organic synthesis. Unlike its widely known analogs (the "Naphthol AS" series of secondary amides), this compound features a tertiary amide group.
The Structural Trade-off:
The substitution of the amide nitrogen with two methyl groups removes the hydrogen bond donor capability (
-
Performance Impact: The tertiary amide structure significantly lowers the melting point and enhances solubility in aprotic organic solvents (DCM, DMF, THF), facilitating downstream coupling reactions that are difficult with the poorly soluble BON Acid.
-
Key Feature: The molecule retains an intramolecular hydrogen bond between the C3-hydroxyl group and the C2-carbonyl oxygen, which stabilizes the planar conformation and influences its spectroscopic properties (e.g., Stokes shift).
Comparative Performance Profile
The following table contrasts the target compound with its direct precursor and a common secondary amide analog to highlight the "Solubility vs. Stability" trade-off.
| Feature | Target: N,N-Dimethyl Amide | Precursor: BON Acid | Analog: N-Phenyl Amide |
| CAS | 24476-07-1 | 92-70-6 | 92-77-3 |
| Structure | Tertiary Amide ( | Carboxylic Acid ( | Secondary Amide ( |
| Melting Point | Lower Range (Est. 80–130°C) * | High (~217–223°C) | Very High (~243°C) |
| H-Bonding | Acceptor Only (Inter) + Intramolecular | Strong Donor/Acceptor (Dimerizes) | Strong Donor/Acceptor |
| Solubility (DCM) | High | Poor | Very Poor |
| Application | Soluble Intermediate / Linker | Starting Material | Pigment / Dye Coupler |
*Note: Due to the lack of H-bond networking, the N,N-dimethyl derivative melts significantly lower than the acid or secondary amides. This "melting point depression" is a key indicator of successful derivatization.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: To verify identity and purity by confirming a sharp melting range (< 2°C).
The Challenge: Unlike high-melting naphthamides, this compound may exhibit "oiling out" or sublimation due to its lower molecular weight and lack of intermolecular H-bonding.
-
Sample Prep: Dry the sample under vacuum (40°C, 4 hours) to remove solvent residues which drastically depress MP.
-
Loading: Pack 2-3 mm of substance into a capillary tube. Ensure the powder is compact to prevent air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to determine the approximate onset.
-
Resolution Ramp: 1°C/min starting 10°C below the approximate onset.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Success Criteria: Range (
) 2.0°C. -
Failure Mode: A broad range (> 5°C) indicates unreacted BON Acid (impurity) or retained solvent.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: To detect polymorphism, which is common in planar naphthalene derivatives.
-
Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Tzero Aluminum (hermetically sealed to prevent sublimation).
-
Method: Equilibrate at 25°C
Ramp 10°C/min to 250°C. -
Analysis: Look for a single endothermic peak. A small pre-melt peak suggests a polymorph transition or eutectic impurity.
Protocol C: Elemental Analysis (CHN Combustion)
Objective: To validate the chemical formula
Since the melting point literature data is sparse for this specific CAS, Elemental Analysis is the primary method for validation.
Theoretical Values (Calculated):
-
Carbon (C): 72.54%
-
Hydrogen (H): 6.09%
-
Nitrogen (N): 6.51%
Acceptance Criteria: Experimental values must fall within
-
High C%: Indicates retained solvent (if Toluene/DCM used) or incomplete oxidation.
-
Low N%: May indicate hydrolysis back to the acid precursor.
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for characterizing the synthesized compound.
Figure 1: Characterization workflow ensuring purity before batch release. Note the loop-back to recrystallization if MP or CHN fails.
Synthesis Pathway Context
Understanding the synthesis helps identify potential impurities affecting the melting point.
Figure 2: Synthesis via Acid Chloride. The primary impurity is often unreacted BON Acid, which will drastically raise the melting point and broaden the range.
References
-
PubChem. (2025).[1] this compound (Compound). National Library of Medicine. [Link]
-
NIST. (2023). Standard Reference Data for Naphthalene Derivatives. National Institute of Standards and Technology.[3] [Link]
- Danel, A. et al. (2000). Synthesis and spectral properties of some N,N-disubstituted 3-hydroxy-2-naphthamides. Spectrochimica Acta Part A. (Contextual reference for spectroscopic properties of tertiary naphthamides).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-N,N-dimethyl-2-naphthamide
CAS: 24476-07-1 Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol [1]
Part 1: Rapid Risk Assessment (The "Why")
As a Senior Application Scientist, I must address a critical reality in research chemistry: Safety Data Sheets (SDS) for niche intermediates often lag behind their actual hazard potential.
While specific toxicological data for 3-Hydroxy-N,N-dimethyl-2-naphthamide is limited, we apply Structure-Activity Relationship (SAR) logic to establish a safety baseline. This molecule contains two functional groups that dictate our safety protocol:
-
Phenolic Moiety (-OH on Naphthalene ring): Phenols are known protein denaturants. They can cause rapid, sometimes painless, chemical burns and severe eye damage.
-
Dimethylamide Group: This lipophilic tail increases the compound's ability to penetrate the skin barrier compared to its parent acid (3-hydroxy-2-naphthoic acid).
Operational Hazard Classification:
-
Primary Risk: Severe Eye Irritant / Corrosive (Category 1/2A equivalent).
-
Secondary Risk: Skin Sensitizer & Respiratory Irritant.
-
Exposure Band: Control Band 3 (Handle as if toxic; containment required).
Part 2: The PPE Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the physical state of the chemical.
| Protective Zone | Solid State Handling (Weighing/Transfer) | Solution Phase Handling (Reaction/Work-up) | Rationale |
| Respiratory | Fume Hood (Sash at 18"). If open bench is unavoidable (not recommended): N95 minimum. | Fume Hood (Mandatory). No open bench work. | Fine organic dusts are potent sensitizers. Vapors depend on the solvent carrier. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Face Shield + Safety Goggles.[2][3] | Why? Phenolic compounds can cause permanent corneal opacity. Glasses are insufficient against dust ingress. |
| Dermal (Hands) | Double Nitrile (4 mil minimum). Change immediately upon contamination.[4] | Laminate (Silver Shield) or Double Nitrile (if solvent is DCM/DMF). | Dimethyl-substituted amides can act as carriers, dragging the toxic phenol moiety through standard gloves. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves . | Lab Coat + Chemical Apron (Rubber/Neoprene). | Protects wrists (the "gap" between glove and coat) from splashes. |
Part 3: Operational Protocols
3.1 The "Closed Loop" Weighing Protocol
Handling static-prone organic solids requires specific engineering controls to prevent dispersion.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or turn off the hood fan temporarily only if a powder enclosure is used.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Naphthamides are often fluffy solids that "fly" when electrostatically charged.
-
Transfer: Do not dump. Tap gently.
-
Decontamination: Wipe the balance area with a surfactant-based cleaner (e.g., dilute Decon 90) followed by ethanol. Why? Ethanol alone often spreads hydrophobic organic powders rather than lifting them.
3.2 Solubilization & Reaction Setup
The risk profile spikes when the solid is dissolved, particularly in penetrating solvents like DMSO, DMF, or Dichloromethane (DCM).
-
Solvent Choice: If using DCM, standard nitrile gloves degrade in <5 minutes. You must use laminate gloves or change nitrile gloves immediately upon any splash.
-
Temperature Control: If heating, ensure a reflux condenser is secured before heating begins. Naphthamides have high boiling points but can sublime or degrade into volatile irritants.
3.3 Emergency Response
-
Eye Contact: Flush for 15 full minutes . Do not stop early. Phenolic burns can have a delayed anesthetic effect, masking the damage.
-
Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water. Why? PEG-400 is superior for solubilizing and removing lipophilic phenols from the skin.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Precautionary Principle" when specific tox data is sparse.
Caption: Decision logic for assigning Control Band 3 PPE based on structural alerts (SAR) in the absence of comprehensive toxicological data.
Part 5: Disposal & Waste Management
Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards.
-
Segregation:
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a dedicated "Hazardous Solid Waste" bag (double-bagged). Label as "Toxic Organic Solid."
-
Liquid Waste: Segregate based on the solvent.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol/Ethyl Acetate.
-
-
-
Destruction Method: The preferred method for naphthalene derivatives is High-Temperature Incineration . This ensures complete destruction of the aromatic ring system, preventing aquatic contamination.
-
Do Not: Do not dispose of down the drain. Naphthalene derivatives are often toxic to aquatic life (Chronic Category 3 or higher).[5]
References
-
Occupational Safety and Health Administration (OSHA). (2011).[6] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CAS 24476-07-1).[1][7] National Library of Medicine. [Link]
Sources
- 1. This compound | C13H13NO2 | CID 598422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) Selection – USC Environmental Health & Safety [ehs.usc.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. You are being redirected... [hit2lead.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
